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Aluminium tri(quinolin-8-olate)

Cat. No.: B1204516
CAS No.: 24731-66-6
M. Wt: 172.14 g/mol
InChI Key: XAIDAKZDWHHFGM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Aluminium tri(quinolin-8-olate)

The use of 8-hydroxyquinoline (B1678124) metal complexes dates back to their application in analytical chemistry for the gravimetric determination of metal cations. d-nb.info However, the pivotal moment for Alq3 came in 1987 when Ching W. Tang and Steven VanSlyke of Eastman Kodak reported the first efficient organic light-emitting diode (OLED). icm.edu.plossila.com Their device utilized a two-layer structure with Alq3 serving as both the electron-transporting material and the light-emitting layer. icm.edu.placs.org This discovery sparked intensive research into Alq3 and other metaloquinolates for electroluminescent applications. ossila.com

Early research focused on understanding the fundamental properties of Alq3, including its synthesis and purification. Traditional synthesis involves the reaction of 8-hydroxyquinoline with an aluminium(III) source, such as aluminium chloride or aluminium nitrate (B79036), in a solvent. ontosight.airesearchgate.net Various methods, including simple precipitation and more advanced one-step syntheses from high-purity precursors, have been developed to obtain Alq3 with the high purity required for electronic devices. aip.orgnih.govresearchgate.net

A significant area of investigation has been the isomerism of Alq3. The molecule exists as two geometric isomers: meridional (mer) and facial (fac), which differ in the arrangement of the ligands around the central aluminium atom. researchgate.netacs.org It was later discovered that the common green luminescence of Alq3 is associated with the mer-isomer, while the fac-isomer can produce blue fluorescence. acs.org This understanding has led to methods for the configuration-specific synthesis of each isomer to tune the optical properties of the material. acs.org

Furthermore, research has identified several crystalline polymorphs of Alq3, including α, β, γ, δ, and ε phases. d-nb.infomdpi.comresearchgate.net Each polymorph exhibits distinct molecular packing and, consequently, different optical and charge transport properties. researchgate.net For instance, the δ-phase is known for its blueshifted fluorescence compared to the more common α-phase. d-nb.info

Significance of Aluminium tri(quinolin-8-olate) in Coordination Chemistry and Materials Science Research

Alq3 holds a prominent position in both coordination chemistry and materials science due to its unique combination of properties and its role in pioneering organic electronics.

In Coordination Chemistry:

Aluminium tri(quinolin-8-olate) is a classic example of a chelate complex, where a central metal ion is bonded to multidentate ligands. The 8-hydroxyquinolinate anion acts as a bidentate ligand, coordinating to the aluminium(III) ion through its nitrogen and oxygen atoms to form a stable octahedral geometry. acs.org The study of Alq3 has provided valuable insights into:

Isomerism in Octahedral Complexes: The existence and selective synthesis of the meridional and facial isomers of Alq3 have offered a practical system for studying geometric isomerism and its influence on the physical and photophysical properties of coordination compounds. researchgate.netacs.org

Ligand-to-Metal Charge Transfer: The electronic structure of Alq3 is characterized by the highest occupied molecular orbital (HOMO) being localized on the phenoxide ring of the quinoline (B57606) ligand and the lowest unoccupied molecular orbital (LUMO) residing on the pyridyl side. icm.edu.pl This facilitates efficient charge injection and transport, a key aspect of its functionality in OLEDs.

Photophysical Properties: The strong green photoluminescence of the mer-isomer of Alq3 is a result of radiative decay from the first excited singlet state. ias.ac.in Understanding the factors that influence its quantum yield, such as molecular structure and intermolecular interactions, has been a major focus of research.

In Materials Science Research:

The discovery of electroluminescence in Alq3 revolutionized the field of materials science, leading to the development of organic light-emitting diodes (OLEDs). Its significance in this field is multifaceted:

Emissive and Electron Transport Material in OLEDs: Alq3 is a key component in many OLEDs, serving as both the light-emitting layer and the electron transport layer. ossila.comamericanelements.com Its ability to form stable amorphous thin films through thermal evaporation is crucial for device fabrication. icm.edu.pl

Host Material for Phosphorescent Emitters: Alq3 is often used as a host material for phosphorescent dopants in OLEDs. ias.ac.in This allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies.

Foundation for New Materials: The success of Alq3 has spurred the development of a vast array of related metal-quinoline complexes with tailored electronic and optical properties. By substituting the quinoline ligand or changing the central metal ion, researchers have been able to achieve emission colors spanning the entire visible spectrum. ias.ac.in

Applications Beyond OLEDs: While most famous for its use in OLEDs, research has also explored the use of Alq3 in other areas, such as organic solar cells and as a component in organic bistable devices. wikipedia.org

Below is a table summarizing some of the key properties of Aluminium tri(quinolin-8-olate):

PropertyValueReferences
Chemical FormulaC₂₇H₁₈AlN₃O₃ americanelements.comwikipedia.org
Molecular Weight459.43 g/mol americanelements.comsigmaaldrich.com
AppearanceYellow-green to olive green powder americanelements.com
Melting Point> 300 °C americanelements.comchemsrc.com
IsomersMeridional (mer), Facial (fac) researchgate.netacs.org
Common Emission Peak (mer-Alq3)~515-530 nm (Green) mdpi.comias.ac.in
Emission Peak (fac-Alq3)Blue region acs.org

Overview of Key Academic Disciplines Engaging with Aluminium tri(quinolin-8-olate) Studies

The multifaceted nature of Aluminium tri(quinolin-8-olate) has led to its study across a range of scientific disciplines:

Inorganic and Coordination Chemistry: Chemists in this field focus on the synthesis, purification, and characterization of Alq3 and its derivatives. researchgate.netnih.gov They investigate the coordination environment of the aluminium ion, the nature of the metal-ligand bonding, and the stereochemistry of the complex, including the selective synthesis of its isomers. acs.org

Materials Science: Materials scientists are primarily interested in the properties of Alq3 that make it suitable for electronic and optoelectronic applications. ontosight.ai This includes studying its thermal and morphological stability, thin-film formation, and its performance in devices like OLEDs. icm.edu.placs.org Research in this area also explores the development of new materials based on the Alq3 structure. ias.ac.in

Condensed Matter Physics and Applied Physics: Physicists in these disciplines investigate the fundamental electronic and optical processes that occur in Alq3. This includes studying charge transport mechanisms, photoluminescence and electroluminescence phenomena, and exciton (B1674681) dynamics. researchgate.netaip.orgoptica.org They also work on device physics, aiming to understand and optimize the performance of Alq3-based OLEDs. jst.go.jp

Analytical Chemistry: While its historical use in gravimetric analysis is now less common, analytical techniques remain crucial for the characterization and quality control of Alq3. d-nb.info Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and various forms of chromatography are used to ensure the purity of the material, which is critical for device performance. nih.govresearchgate.net

Computational and Theoretical Chemistry: Theoretical chemists use computational methods, such as density functional theory (DFT), to model the electronic structure, geometry, and spectroscopic properties of Alq3 isomers and polymorphs. researchgate.netias.ac.in These calculations provide a deeper understanding of the structure-property relationships and can guide the design of new materials with enhanced properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7AlNO B1204516 Aluminium tri(quinolin-8-olate) CAS No. 24731-66-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24731-66-6

Molecular Formula

C9H7AlNO

Molecular Weight

172.14 g/mol

IUPAC Name

aluminum;quinolin-8-olate

InChI

InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;

InChI Key

XAIDAKZDWHHFGM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[Al]

Other CAS No.

24731-66-6

Synonyms

tris-(8-hydroxyquinoline)aluminum

Origin of Product

United States

Synthetic Methodologies and Advanced Precursor Chemistry

Diverse Synthetic Routes for Aluminium tri(quinolin-8-olate) Fabrication

The synthesis of Alq3 can be broadly categorized into solution-based methods, which are advantageous for large-scale production, and vapor-phase methods, which are critical for the fabrication of high-quality thin films essential for electronic devices.

Solution-phase synthesis is the most common method for producing Alq3 powder. The fundamental reaction involves combining an aluminum(III) source with 8-hydroxyquinoline (B1678124) in a suitable solvent. wikipedia.org The general chemical equation for this reaction is:

Al³⁺ + 3C₉H₇NO → Al(C₉H₆NO)₃ + 3H⁺ wikipedia.org

Various aluminum salts, such as aluminum nitrate (B79036) or aluminum chloride, can be used as the aluminum source. nih.govnih.gov The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or isopropanol. nih.govnih.gov A key step in the process is the adjustment of the solution's pH, often through the addition of a base like potassium hydroxide (B78521) (KOH) or ammonia (B1221849) hydroxide, which facilitates the precipitation of the Alq3 complex. nih.govnih.govresearchgate.net

One specific protocol involves mixing an ethanolic solution of 8-hydroxyquinoline (0.3 M) with an ethanolic solution of aluminium chloride (AlCl₃, 0.22 M). The pH is then neutralized using a KOH solution, and the mixture is refluxed at 70°C for several hours. The resulting yellow precipitate is collected, washed with ethanol and deionized water, and dried under vacuum. nih.gov Another approach utilizes a mixture of double-distilled water and acetic acid to dissolve the 8-hydroxyquinoline. troindia.in

Optimization of these methods focuses on maximizing yield and, crucially, purity. High-purity Alq3 (e.g., 99.995 wt%) is essential for electronic applications, and achieving this often requires extensive purification steps like multiple washes and vacuum sublimation of the crude product. nih.gov The synthesis of Alq3 nanocrystals can also be achieved through a solution-based method by dissolving Alq3 powder in a solvent like chloroform (B151607) and then mixing it with an aqueous surfactant solution to form a latex from which the nanocrystals are isolated. google.com

Table 1: Comparison of Solution-Phase Synthesis Parameters

Parameter Method 1 Method 2
Aluminum Source Aluminium chloride (AlCl₃) Not specified
Ligand Source 8-hydroxyquinoline 8-hydroxyquinoline
Solvent Ethanol Double distilled water, Acetic acid
Base Potassium hydroxide (KOH) N₄OH
Reaction Condition Reflux at 70°C for 5 hours Stirring, dropwise addition of base
Product Form Yellow precipitate Crystalline and homogeneous form
Reference nih.gov troindia.in

Vapor deposition encompasses a group of techniques where a material is vaporized and then condensed to form a solid film on a substrate. These methods are indispensable for creating the uniform, high-quality thin films of Alq3 required for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netexlibrisgroup.com

Physical Vapor Deposition (PVD) is a widely employed technique for fabricating Alq3 thin films. researchgate.netresearchgate.net In a typical PVD process, solid Alq3 powder is heated in a high-vacuum chamber until it sublimes. The resulting vapor then travels and deposits onto a cooler substrate, forming a thin, amorphous, or polycrystalline film. exlibrisgroup.comacs.org

The properties of the resulting film are highly dependent on the deposition parameters. Key control parameters include:

Substrate Temperature (T_sub): The temperature of the substrate during deposition significantly affects the molecular packing and surface morphology of the film. exlibrisgroup.comuoa.gr

Deposition Rate: The rate at which the material deposits on the substrate also influences the film's structure and can impact device performance. exlibrisgroup.comuoa.grresearchgate.net

Studies have shown that these parameters control the tendency for molecular layering and the orientation of molecules within the film, creating an anisotropic structure. exlibrisgroup.comacs.org For instance, adjusting the substrate temperature and deposition rate can alter the layer spacing within the Alq3 glass. uoa.gr A specialized PVD technique, known as oblique-angle deposition, where the vapor flux arrives at the substrate at a steep angle, can be used to engineer the film's refractive index and induce polarized photoluminescence. ifo.lviv.ua

Thermal evaporation is a specific and common form of PVD used for Alq3 film deposition. eafit.edu.coscielo.org.co The process involves resistively heating a "boat" or crucible containing the Alq3 source material in a vacuum, causing it to evaporate and coat a substrate. delmarphotonics.comlesker.com The rate of evaporation is a critical parameter that can be controlled to optimize film quality. Research has demonstrated that increasing the deposition rate (e.g., from 0.3 to 1.5 Å/s) can lead to a threefold increase in the luminescence efficiency of an OLED, along with a decrease in surface roughness. researchgate.net

A novel, one-step synthesis and deposition approach involves the reaction of commercial aluminum oxide (Al₂O₃) with 8-hydroxyquinoline vapor at elevated temperatures (190–240 °C). This method produces high-purity Alq3 directly on the surface of the alumina (B75360) grains, which can then be used as a source for subsequent thermal evaporation. nih.govresearchgate.net

Table 2: Effect of Thermal Evaporation Rate on Alq3 Film Properties

Deposition Rate Luminescence Efficiency Surface Roughness
0.3 Å/s Lower 4.4 nm
1.5 Å/s ~3x Higher 1.0 nm
Reference researchgate.net researchgate.net

Electrospray deposition offers an alternative to vacuum-based techniques for creating Alq3 films. In this method, a solution containing Alq3, often mixed with a binder polymer like polystyrene (PS), is pumped through a nozzle at a high voltage. tandfonline.com The strong electric field atomizes the solution into a fine spray of charged droplets. As the solvent evaporates, a thin film of the Alq3-polymer composite is deposited onto the substrate.

This technique has been successfully used to produce uniform and smooth electroluminescent films. tandfonline.com A key advantage is its potential for creating films on flexible substrates, making it a promising method for the fabrication of flexible OLEDs. The optimization of the substrate temperature during the spray deposition process is crucial for controlling the layer's morphology and uniformity. tandfonline.com

Hydrothermal and solvothermal methods utilize solvents under elevated temperature and pressure to control the synthesis and crystallization of materials. These techniques are particularly effective for producing nanomaterials with specific morphologies.

While less common for Alq3 than solution or vapor methods, a surfactant-assisted hydrothermal route has been successfully employed to synthesize Alq3 nanorods. In this method, a surfactant is used to direct the growth of the Alq3 crystals into a rod-like shape. researchgate.net Another approach, which can be considered a form of solvothermal processing, involves dissolving Alq3 powder in an organic solvent, creating a latex with a surfactant in water, and then removing the solvent by heating (e.g., at 60°C for 4 hours). google.com This process can yield Alq3 nano-rods with diameters of approximately 900 nanometers or nano-spheres with diameters ranging from 50 to 300 nanometers, depending on the specific conditions and surfactants used. google.com These methods highlight the potential of solution-based crystallization under controlled temperature and environment to precisely engineer the morphology of Alq3 at the nanoscale. google.comresearchgate.net

Vapor Deposition Techniques: Principles and Control Parameters

Precursor Design and Ligand Engineering for Aluminium tri(quinolin-8-olate) Derivatives

The properties of Alq3 can be finely tuned by modifying the chemical structure of its constituent parts: the 8-hydroxyquinoline ligands and the aluminum precursor. This targeted design allows for the synthesis of derivatives with optimized electronic, photophysical, and morphological characteristics.

The 8-hydroxyquinoline (HQ) ligand is not a static component but a versatile scaffold that can be chemically modified to alter the properties of the resulting aluminum complex. Researchers have developed various synthetic routes to introduce different functional groups onto the quinoline (B57606) ring system. For instance, substitutions at the 5-position of the ring are common. One approach involves the synthesis of 5-substituted-8-oxyquinoline derivatives, where bulky groups like triphenyl or tert-butyl are incorporated. scientific.net These modifications can influence the solubility of the resulting complexes in non-polar solvents and can lead to different luminescent properties, such as blue luminescence in the solid state. scientific.nettroindia.in

Another important modification is the introduction of sulfonic acid groups. The synthesis of 8-hydroxyquinoline-5-sulfonic acid, for example, leads to the formation of Tris(8-hydroxyquinoline-5-sulfonic acid) aluminum [Al(qS)3] when complexed with aluminum. researchgate.net This particular substitution has been shown to improve the environmental stability of the material compared to the parent Alq3. researchgate.net The Skraup method is a classic organic reaction used for the synthesis of quinolines, which can be adapted to produce 8-hydroxyquinoline itself, providing a foundational technique for further derivatization. pku.edu.cn

The table below summarizes examples of substituted 8-hydroxyquinoline ligands and the rationale for their use.

Substituent GroupPosition on Quinoline RingSynthetic Method HighlightPurpose of Substitution
Triphenyl, tert-butyl5Not specifiedInduce blue luminescence and aggregation-induced emission enhancement (AIEE) scientific.net
Sulfonic acid (-SO3H)5Not specifiedImprove environmental stability and reduce free radicals researchgate.net
Various Aryl groups4Knoevenagel condensation followed by cyclizationCreate pyrano[3,2-h]quinolines for potential biological applications nih.gov

This table is generated based on data from the text and is for illustrative purposes.

The choice of the aluminum precursor is critical in directing the assembly of the Alq3 complex and influencing its final properties, including its isomeric form (meridional or facial). researchgate.netresearchgate.net While common laboratory syntheses often use aluminum salts like aluminum nitrate [Al(NO3)3] or aluminum chloride in solution researchgate.netmdpi.com, research has explored more advanced and direct precursors.

One innovative approach utilizes high-purity aluminum oxide (Al2O3) powder as the aluminum source. mdpi.comnih.govresearchgate.net In a one-step, solvent-free reaction, Al2O3 is treated with 8-hydroxyquinoline vapor at elevated temperatures (190–240 °C). nih.govresearchgate.net This method produces high-purity Alq3 (99.998 wt%) directly on the surface of the alumina grains, bypassing the need for organic solvents and multi-step purification procedures. mdpi.comnih.govresearchgate.net

Another rationally designed precursor is Aluminium 8-hydroxyquinolinate N-oxide, [Al(qNO)3]. This complex can act as a precursor itself for the synthesis of heterometallic aluminum–lanthanide complexes. mdpi.com The N-oxide ligand modifies the coordination environment, facilitating the formation of dinuclear species where the aluminum and a lanthanide ion are bridged by oxygen atoms. mdpi.com The use of aluminum hydroxide oxide (AlO(OH)) in refluxing deionized water has also been shown to yield Alq3, with the reaction time influencing the isomeric outcome. science.gov

These examples highlight a shift from simple soluble salts to solid-state or specifically functionalized precursors that offer greater control over purity, isomer formation, and the synthesis of more complex molecular architectures.

Green Chemistry Principles in Aluminium tri(quinolin-8-olate) Synthesis

Traditional methods for synthesizing Alq3 often rely on organic solvents and require extensive purification, generating significant chemical waste. mdpi.comnih.gov In response, green chemistry principles are being increasingly applied to develop more sustainable and efficient synthetic routes.

A key development is the move towards solvent-free or water-based syntheses. The direct reaction of aluminum oxide with 8-hydroxyquinoline vapor is a prime example of a solvent-free method that simplifies the process and reduces waste. mdpi.comnih.gov Similarly, synthesizing Alq3 by refluxing the reactants in deionized water represents a greener alternative to organic solvents. science.gov While not specific to Alq3, the synthesis of the related magnesium complex, MgQ2, in distilled water at 90°C demonstrates the feasibility of aqueous routes for metal-quinoline complexes. researchgate.net

The use of alternative energy sources is another tenet of green chemistry. Microwave-assisted synthesis is an attractive option that can lead to significant energy savings, shorter reaction times, and increased product yields. youtube.com This technique has been applied to the synthesis of various inorganic materials and holds promise for the efficient production of Alq3. youtube.comgoogle.com

Furthermore, methods that allow for the recycling and reuse of solvents contribute to a greener process. A method for producing Alq3 nanocrystals involves dissolving Alq3 powder in an organic solvent, which is later removed by vaporization and can be collected, cooled, and reused. google.com

The table below compares conventional and green synthesis approaches for Alq3.

Synthesis ParameterConventional MethodGreen Chemistry Approach
Solvent Isopropanol, ethanol, chloroform researchgate.netmdpi.comgoogle.comWater, or solvent-free (vapor-solid reaction) mdpi.comnih.govscience.gov
Aluminum Source Aluminum nitrate, aluminum chloride researchgate.netmdpi.comHigh-purity aluminum oxide (Al2O3), AlO(OH) mdpi.comnih.govscience.gov
Energy Source Conventional heatingMicrowave irradiation youtube.com
Process Multi-step with complex purification mdpi.comnih.govOne-step synthesis, simplified purification mdpi.comnih.gov
Byproducts Acidic waste, used organic solvents researchgate.netPrimarily water nih.govscience.gov

This table is generated based on data from the text and is for illustrative purposes.

By embracing these green chemistry principles, the synthesis of Aluminium tri(quinolin-8-olate) can become more cost-effective, less hazardous, and environmentally sustainable.

Structural Isomerism and Polymorphism: Fundamental Investigations

Exploration of Meridional and Facial Isomerism in Aluminium tri(quinolin-8-olate)

Aluminium tri(quinolin-8-olate) is an octahedral chelate complex that can exist in two different geometric isomeric forms: meridional (mer) and facial (fac). upb.ro These isomers are defined by the spatial orientation of the donor atoms of the three bidentate quinolinolate ligands.

Meridional (mer) Isomer: In the mer isomer, the three nitrogen atoms from the quinoline (B57606) rings are arranged in a plane that also contains the central aluminum ion. Two of the nitrogen atoms are trans to each other, while the third is cis to them. Similarly, the three oxygen atoms are arranged in the same plane. This isomer possesses C1 point group symmetry.

Facial (fac) Isomer: In the fac isomer, the three nitrogen atoms (and likewise, the three oxygen atoms) are mutually cis, occupying one face of the coordination octahedron. This arrangement results in a higher symmetry, belonging to the C3 point group.

The meridional isomer is generally considered to be the more thermodynamically stable of the two. researchgate.netmdpi.com

The interconversion between the mer and fac isomers of Aluminium tri(quinolin-8-olate) has been a subject of significant research, with distinct behaviors observed in solution and solid states.

In solution, NMR studies have revealed a fast interconversion between the two geometric isomers. mdpi.comnih.gov Mechanistic studies have shown that during synthesis in aqueous solutions, the mer-Alq3 isomer is often formed in the early stages of the reaction. researchgate.netnih.gov Over extended reaction times, this initially formed mer-Alq3 can gradually convert to the fac-Alq3 isomer, even though the facial form is thermodynamically less stable. researchgate.netnih.gov This suggests a kinetically controlled initial product followed by a slow conversion to a less stable, but perhaps less soluble or differently stabilized, form under specific conditions. Theoretical investigations using Density Functional Theory (DFT) have been employed to study the gas-phase reaction paths and transition states for these monomolecular isomerization processes, providing insight into the energy barriers involved. semanticscholar.org

In the solid state, the isomers are generally locked into specific crystalline structures. The conversion from one form to another typically requires a phase transition, such as recrystallization from a solution or sublimation, rather than a direct solid-state interconversion under ambient conditions.

The final distribution of meridional and facial isomers is highly dependent on the synthesis and processing conditions.

Thermodynamic Stability: The meridional isomer is broadly recognized as the more thermodynamically stable form. researchgate.net Consequently, conventional synthesis methods that allow the system to reach equilibrium typically yield mer-Alq3 as the major product. researchgate.net

Synthesis Conditions: Specific, kinetically controlled synthesis routes have been developed to selectively produce the facial isomer. For instance, reacting aluminum hydroxide (B78521) oxide (AlO(OH)) with 8-hydroxyquinolinol in refluxing deionized water can yield mer-Alq3 after a short reaction time (e.g., 1 hour) and fac-Alq3 after a much longer period (e.g., 90 hours). nih.gov

Catalytic Influence: The presence of certain species in solution can influence the isomeric ratio. DFT calculations have predicted that the presence of the hydronium ion (H3O+) has a favorable influence on the distribution ratio, promoting the formation of the thermodynamically unstable facial isomer. bohrium.comresearchgate.net This suggests that pH and the nature of the solvent system are critical factors.

Solubility: The facial isomer is noted to be less soluble, which can drive its precipitation from solution even if it is the less stable form in a dissolved state. researchgate.net

Polymorphic Forms of Aluminium tri(quinolin-8-olate) and Their Academic Relevance

Beyond isomerism, Aluminium tri(quinolin-8-olate) exhibits polymorphism, meaning it can exist in multiple distinct crystalline structures or phases. wikipedia.org These polymorphs are built from either the mer or fac isomers and differ in their molecular packing within the crystal lattice. This structural variation has profound academic and practical relevance because it directly impacts the material's photoluminescence properties. nih.gov Different polymorphs of the same compound can exhibit different emission colors, quantum yields, and charge-transport characteristics, making the selective preparation of a specific phase crucial for optimizing device performance. nih.gov

At least five crystalline polymorphs of Aluminium tri(quinolin-8-olate) have been identified, designated as the alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε) phases. researchgate.net These phases are distinguished by their unique X-ray diffraction patterns and are composed of specific isomers.

Solid-state NMR and X-ray diffraction studies have been instrumental in assigning the isomeric composition of these phases. nih.govscience.gov The α and β phases are known to be composed of the meridional isomer. nih.gov The δ-phase, which is notable for its blue-shifted luminescence compared to the common green emission of the α-phase, is composed of the facial isomer. nih.govdocumentsdelivered.com The γ-phase has been reported by some sources as being formed from the meridional isomer, while other spectroscopic studies have characterized it as being composed of the facial isomer. researchgate.netscience.gov The ε-phase is also reported to be formed by facial isomers. researchgate.net

Crystalline PhaseIsomeric CompositionKey Characteristics
α (Alpha)Meridional (mer)Commonly synthesized form, exhibits green photoluminescence. upb.ronih.gov
β (Beta)Meridional (mer)Another polymorph consisting of the mer isomer. nih.gov
γ (Gamma)Facial (fac) or Meridional (mer)Composition is subject to conflicting reports in the literature. researchgate.netscience.gov
δ (Delta)Facial (fac)Exhibits a distinct blue-shifted luminescence. nih.govdocumentsdelivered.com
ε (Epsilon)Facial (fac)A less common phase composed of the fac isomer. researchgate.net

In addition to its crystalline forms, Aluminium tri(quinolin-8-olate) can exist in an amorphous, or non-crystalline, state. science.gov This glassy state is commonly formed during the fabrication of OLEDs through processes like vapor deposition, where molecules are rapidly condensed onto a substrate, preventing the formation of a long-range ordered crystal lattice. science.gov

Structural analysis using techniques like CP/MAS 13C NMR has revealed that the local structure of amorphous Alq3 is very similar to that of the α-Alq3 crystalline phase. science.gov These studies indicate that the amorphous state is predominantly composed of meridional isomers, although the presence of some facial isomers cannot be entirely ruled out. science.gov

The various forms of Aluminium tri(quinolin-8-olate) can undergo phase transitions, for example, from an amorphous to a crystalline state. Such transitions are often induced by thermal annealing. researchgate.net Studies on thin films of Alq3 have shown that heating can cause the molecules to rearrange from a disordered amorphous state into an ordered crystalline phase. science.gov

The kinetics of this crystallization process can be monitored by techniques such as surface-enhanced Raman scattering. The transition is often marked by an abrupt frequency shift of specific vibrational modes, such as the quinoline-stretching mode. science.gov Research has indicated that the crystallization temperature and the rate of crystallization can be dependent on the thickness of the film, with thinner films showing a lower crystallization temperature. science.gov

Control of Molecular Packing and Supramolecular Assembly

The arrangement of Aluminium tri(quinolin-8-olate) (Alq3) molecules in the solid state is a critical determinant of its material properties, including its photoluminescence and charge transport characteristics. Control over the molecular packing and the resulting supramolecular assembly is therefore a key area of research. This control is primarily exerted through the selection of synthesis and processing conditions, which can favor the formation of specific isomers and polymorphs. The molecular packing in these different solid-state forms is governed by a subtle interplay of intermolecular forces, such as π–π stacking and C–H···π interactions.

Research has demonstrated that both meridional (mer-) and facial (fac-) isomers of Alq3 can be selectively prepared, and these isomers give rise to different crystalline polymorphs. nih.govwikipedia.org The mer-isomer is generally more stable and is the predominant form in commonly prepared Alq3. However, specific conditions can promote the formation of the fac-isomer, which is associated with distinct photoluminescent properties. nih.gov

The control over the supramolecular assembly of Alq3 can be broadly categorized by the preparation methodology: solution-based methods and vapor deposition techniques.

Solution-Based Synthesis and Solvent Effects

In solution-based preparations, the choice of solvent and the presence of other chemical agents play a pivotal role in directing the supramolecular assembly. The inclusion of solvent molecules into the crystal lattice can lead to the formation of solvates, which exhibit unique molecular packing arrangements. For example, an ethanol (B145695) solvate of Alq3 has been identified, which shows structural differences from the unsolvated α-phase. nih.gov Upon removal of the ethanol, the structure can transform, indicating that the solvent acts as a template for a particular assembly. nih.gov

Furthermore, solution-based methods can be employed to create specific nanostructures, demonstrating a high degree of control over the supramolecular organization. Through the use of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (B86663) (SDS) in a biphasic solvent system (e.g., chloroform (B151607) and water), Alq3 can be assembled into well-defined nano-rods or nano-spheres. google.com The morphology of these nanostructures is dependent on the specific surfactant and concentrations used.

Thermal Treatment and Vapor Deposition

Thermal processing is a significant factor in controlling the polymorphic form of Alq3. The δ-phase of Alq3, which is composed of the fac-isomer and exhibits a characteristic blue luminescence, can be obtained by annealing the more common α-phase (mer-isomer) at elevated temperatures. researchgate.netd-nb.info This thermally induced phase transition demonstrates a method for converting between polymorphs with different molecular packing and, consequently, different optical properties.

For thin-film applications, which are crucial for organic light-emitting diodes (OLEDs), vapor deposition is a common fabrication technique. The parameters of the deposition process have a direct impact on the molecular packing in the resulting film. Studies have shown a correlation between the deposition rate and the density of the Alq3 film; a higher deposition rate can lead to a more densely packed film. researchgate.net

The angle of deposition also provides a means to control the molecular arrangement. Oblique-angle deposition, where the substrate is not perpendicular to the source, can induce a higher degree of molecular alignment within the thin film. ifo.lviv.ua This anisotropy in molecular orientation can lead to desirable properties such as polarized photoluminescence.

The packing of molecules in the various crystalline forms is characterized by specific intermolecular contacts. In the α- and β-polymorphs, which consist of the mer-isomer, there are well-defined short contacts between the quinolin-8-olate ligands of adjacent molecules. acs.org These π–π stacking interactions, with interligand spacings typically in the range of 3.5 to 3.9 Å, are fundamental to the supramolecular assembly. acs.org The density of the molecular packing and the distances of these intermolecular contacts have been directly correlated with the photoluminescent properties of the material. acs.org

Table 1: Influence of Preparation Method on Alq3 Supramolecular Assembly

Preparation MethodControlling FactorsResulting Structure/PolymorphKey Characteristics
Solution Precipitation Solvent choice (e.g., ethanol)Solvated crystalsMolecular packing influenced by included solvent molecules. nih.gov
Surfactant-Assisted Solution Method Surfactant type (e.g., CTAB, SDS)Nanorods, NanospheresControlled supramolecular assembly into specific morphologies. google.com
Thermal Annealing Annealing Temperature (~410 °C)δ-phase (fac-isomer)Conversion from mer- to fac-isomer, resulting in blue luminescence. researchgate.net
Vacuum Evaporation Deposition RateDensely packed amorphous or polycrystalline filmsHigher rate can lead to higher molecular packing density. researchgate.net
Oblique-Angle Deposition Angle of incidenceOrdered thin filmsInduces alignment of molecules, leading to polarized luminescence. ifo.lviv.ua

Table 2: Crystallographic Data for Selected Alq3 Polymorphs

PolymorphIsomerCrystal SystemSpace GroupKey Lattice Parameters (Å)Ref.
α-Alq3 merTriclinicP-1a=6.2586, b=12.914, c=14.743 acs.org
β-Alq3 merTriclinicP-1a=8.4433, b=10.2522, c=13.1711 acs.org
γ-Alq3 merTrigonalP-31ca=14.41, c=6.22 acs.org

Advanced Characterization Techniques and Methodologies for Structural and Electronic Elucidation

Spectroscopic Probing of Electronic and Vibrational Structures

Spectroscopy is a powerful tool for investigating the intricate electronic and vibrational landscapes of Alq3. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce information about bond vibrations, electronic transitions, and the local chemical environment of constituent atoms.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are quantized and correspond to the stretching, bending, and torsional motions of the chemical bonds within the Alq3 complex. Analysis of IR and Raman spectra provides a molecular fingerprint, allowing for the identification of the compound and the study of its structural characteristics.

The spectra of Alq3 are rich with features corresponding to the quinoline (B57606) ligands and the central aluminum chelate structure. Key vibrational modes include those associated with the C-H, C-C, and C-N bonds of the aromatic rings, as well as vibrations involving the Al-O and Al-N coordinate bonds. For instance, absorptions related to O-Al stretching and C-O-Al bending modes are crucial for understanding the coordination environment of the aluminum center. qmul.ac.uk Studies combining experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), have enabled detailed assignments of the observed vibrational bands to specific molecular motions. qmul.ac.uk

Changes in the vibrational spectra can indicate structural rearrangements. For example, annealing thin films of Alq3 has been shown to cause shifts and changes in the intensity of certain Raman peaks, suggesting a structural reorganization within the film. qmul.ac.uk Such analyses are vital for understanding the morphological stability of Alq3 in thin-film devices.

Table 1: Selected Vibrational Modes of Aluminium tri(quinolin-8-olate)

Vibrational Mode Frequency Range (cm⁻¹) Spectroscopic Technique
Ring Stretching 1597 Raman
Ring Stretching/CH Bending Coupling 1394 Raman
O-Al Stretching / C-O-Al Bending Multiplets in the lower frequency region Infrared (IR)
C-H Wagging Varies Infrared (IR) & Raman
Ring Torsion Varies Infrared (IR) & Raman

Vibrational spectroscopy is particularly sensitive to the local environment of the molecule, making it an excellent technique for studying intermolecular interactions and charge transfer phenomena. When Alq3 molecules interact with each other in the solid state or with other materials, such as metals in an OLED, the resulting electronic perturbations can cause shifts in the vibrational frequencies.

For instance, the interaction of Alq3 with alkali metals like potassium has been studied using surface-enhanced Raman scattering (SERS) and infrared reflection-absorption spectroscopy (IRRAS). tu-chemnitz.de Upon doping with potassium, it has been observed that electrons are transferred from the metal atoms to the Alq3 molecules, localizing on one of the quinoline ligands. tu-chemnitz.dearizona.edu This charge transfer induces changes in the vibrational spectra. While large frequency shifts are not typically observed, significant changes in the relative intensities and lineshapes of vibrational modes involving Al-O or Al-N vibrations are apparent. tu-chemnitz.de This suggests that the perturbation caused by the charge transfer is localized around the oxygen and nitrogen atoms of the quinoline ligands. tu-chemnitz.de

These studies are crucial for understanding the electronic processes at the interfaces between Alq3 and metal electrodes in OLEDs, which directly impact device performance and stability. The subtle shifts and intensity changes in the vibrational spectra provide a window into the nature of charge injection and transport at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of Aluminium tri(quinolin-8-olate) in both solution and the solid state. Alq3 can exist as two geometric isomers: the meridional (mer) isomer, which has C1 symmetry, and the facial (fac) isomer, with C3 symmetry. qmul.ac.uk The mer isomer is generally considered to be the more thermodynamically stable form. NMR studies have been instrumental in identifying the predominant isomeric form in different preparations of Alq3. nih.gov While the mer isomer is often dominant, NMR evidence suggests a fast interconversion between the geometric isomers in solution. nih.gov

The dynamic nature of the Alq3 complex has also been investigated using NMR techniques. Two-dimensional exchange NMR spectroscopy, for example, has been used to study the kinetics of ligand exchange in the mer isomer in solution. soton.ac.ukresearchgate.net These studies have revealed that the three inequivalent ligands in the mer-Alq3 complex exchange with each other on a timescale of about 5 s⁻¹ at room temperature. soton.ac.uknih.gov This internal mobility of the Alq3 complex is an important factor that can influence the morphology of vapor-deposited thin films and the stability of OLED devices. soton.ac.uknih.gov

In the solid state, Alq3 can exist in several different crystalline forms, or polymorphs, each with distinct physical properties. Solid-state NMR (ssNMR), particularly ¹³C and ²⁷Al NMR, is a powerful technique for distinguishing between these polymorphs and characterizing structural disorder. researchgate.netnih.gov Unlike diffraction techniques that require long-range order, ssNMR probes the local atomic environment and is therefore well-suited for studying both crystalline and amorphous materials. nih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR experiments have been used to analyze the isomeric states and intermolecular packing in various Alq3 polymorphs (α, γ, and δ) and in the amorphous state. nih.gov These studies have shown that the α- and amorphous forms of Alq3 are predominantly composed of the meridional isomer, while the γ- and δ-phases consist of the facial isomer. researchgate.netnih.gov Furthermore, ssNMR has revealed that the local structures in amorphous and α-Alq3 are disordered, whereas they are well-defined in the γ- and δ-polymorphs. researchgate.netnih.gov

²⁷Al is a quadrupolar nucleus, and its NMR spectrum is sensitive to the symmetry of the electric field gradient around the aluminum atom. This makes ²⁷Al NMR an excellent probe for the local coordination environment of the Al³⁺ ion. nih.gov Two-dimensional (2D) Multiple-Quantum Magic-Angle Spinning (MQMAS) NMR experiments have demonstrated that the aluminum occupies a single, unique crystallographic site in the different polymorphs of Alq3. researchgate.net The quadrupolar parameters obtained from these experiments can be correlated with theoretical calculations to provide a detailed picture of the Al coordination sphere. researchgate.net

Table 2: Isomeric Composition of Alq3 Polymorphs Determined by Solid-State NMR

Polymorph/State Predominant Isomer Local Structure
α-Alq3 Meridional Disordered
γ-Alq3 Facial Well-defined
δ-Alq3 Facial Well-defined
Amorphous Alq3 Meridional Disordered

Solution-state NMR spectroscopy provides valuable insights into the dynamic processes occurring within the Alq3 molecule in solution. One of the key dynamic features of Alq3 is the exchange between its three quinolin-8-olate ligands. Two-dimensional (2D) exchange NMR spectroscopy has been employed to study the kinetics of this ligand exchange process in the meridional isomer of Alq3. soton.ac.uknih.gov

These experiments have revealed that the three symmetry-inequivalent ligands of mer-Alq3 undergo exchange at a rate of approximately 5 s⁻¹ at room temperature. soton.ac.uknih.gov A proposed mechanism for this exchange involves consecutive 180° flips of the ligands. soton.ac.uknih.gov The activation enthalpies for these flips have been determined to be in the range of 83 to 106 kJ mol⁻¹. soton.ac.uknih.gov The positive activation entropies suggest a highly disordered transition state for the exchange process. soton.ac.uknih.gov

This understanding of the internal dynamics of the Alq3 complex is significant as it sheds light on the molecule's inherent mobility. soton.ac.ukresearchgate.net These dynamic properties can have important implications for the formation of thin films via vapor deposition and may play a role in the crystallization-related failure mechanisms of OLED devices. soton.ac.uknih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques that provide element-specific information about the electronic structure of materials. In the context of Aluminium tri(quinolin-8-olate), these methods are used to probe the core-level and unoccupied electronic states of the constituent elements (Al, N, O, C), offering insights into chemical bonding and charge distribution.

XPS studies on pristine and alkali metal-doped Alq3 thin films have been instrumental in understanding the nature of charge injection. arizona.edu When Alq3 is doped with metals like potassium or lithium, XPS reveals that the transferred electrons are localized on the ligands of the Alq3 molecule. arizona.edu This is evidenced by the appearance of a new peak at a lower binding energy in the N 1s core-level spectrum, indicating a change in the chemical environment of the nitrogen atoms on the ligand that accepts the electron. researchgate.net

The combination of experimental XPS and UPS (Ultraviolet Photoelectron Spectroscopy) with quantum-chemical calculations has provided a detailed picture of the electronic structure of Alq3. arizona.edu Upon doping, a new spectral feature emerges in the valence band, which corresponds to the electron being stored on one of the three ligands. arizona.edu These findings are crucial for understanding the fundamental electronic processes that govern the operation of Alq3-based organic electronic devices.

Resonant X-ray Emission Spectroscopy (RXES) for Partial Densities of States

Resonant X-ray Emission Spectroscopy (RXES) is a powerful, element-specific probe used to investigate the electronic structure of materials. In the study of Alq3, RXES has been instrumental in directly measuring the partial densities of states (PDOS) for the constituent elements.

Research combining RXES with X-ray photoelectron spectroscopy, X-ray absorption spectroscopy, and density functional theory (DFT) calculations has provided a detailed picture of the element-specific electronic structure of Alq3. Specifically, RXES has been used to directly measure the carbon, nitrogen, and oxygen 2p partial densities of states. The experimental results have shown good agreement with DFT calculations, validating the theoretical models used to describe the electronic properties of the molecule.

Summary of RXES Findings for Alq3
TechniqueInformation ObtainedKey Findings
Resonant X-ray Emission Spectroscopy (RXES)Element- and site-specific partial densities of states (PDOS)Direct measurement of C, N, and O 2p partial densities of states. Good agreement with Density Functional Theory (DFT) calculations. Ability to probe PDOS of individual carbon sites.

Diffraction and Imaging Techniques for Structural Elucidation

The morphology and crystalline structure of Alq3, particularly in thin-film form, significantly impact device performance. X-ray diffraction and electron microscopy are essential tools for elucidating these structural characteristics.

X-ray Diffraction (XRD) is a primary technique for identifying the crystal structure and phase of materials. Alq3 is known to exist in several crystalline polymorphs, with the α-phase (meridional isomer) and γ-phase being notable examples. XRD patterns are used to distinguish between these phases. For instance, studies have shown that the synthesis conditions, such as reaction time, can determine whether the α-phase or γ-phase is formed.

In the context of thin films, XRD is used to assess crystallinity and orientation. As-deposited Alq3 films are often amorphous, but thermal annealing can induce crystallization. High-temperature XRD (HT-XRD) studies on Alq3 thin films have shown that annealing at specific temperatures can lead to the emergence of crystalline phases. For example, films annealed above 150°C have been shown to reveal the presence of crystalline Alq3. The analysis of XRD data also allows for the determination of mass density in thin films, which has been found to be in excellent agreement with experimental measurements.

XRD Analysis of Alq3 Polymorphs and Thin Films
Polymorph/FormXRD ApplicationObserved Characteristics
α-Alq3Phase IdentificationFormed by meridional isomers.
γ-Alq3Phase IdentificationCan be obtained by heating the α-phase.
Thin FilmsCrystallinity AnalysisOften amorphous as-deposited; annealing (e.g., >150°C) can induce crystallization.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the surface morphology and internal nanostructure of Alq3 films and nanostructures.

SEM provides high-resolution images of the surface topography. SEM images of Alq3 films reveal details about surface uniformity, grain structure, and the presence of defects. For instance, studies have used SEM to examine the surface of pristine Alq3 films and compare them to films incorporated with other materials, observing changes in morphology. Cross-sectional SEM can also be employed to measure the thickness of the deposited films.

TEM offers even higher resolution, enabling the investigation of nanoscale features. TEM has been used to characterize Alq3 nanoparticles, revealing their size, shape, and crystallinity. For example, TEM images have confirmed the formation of rice-like, single-crystal Alq3 nanoparticles. Selected area electron diffraction (SAED) patterns obtained via TEM can confirm the single-crystal nature of these nanostructures. These techniques are crucial for understanding how fabrication processes control the nanostructure of Alq3, which in turn affects its luminescent and charge-transport properties.

Electron Microscopy Investigations of Alq3
TechniqueArea of InvestigationKey Research Findings
Scanning Electron Microscopy (SEM)Surface morphology and film thicknessProvides visualization of surface uniformity and grain structure. Cross-sectional imaging measures film thickness.
Transmission Electron Microscopy (TEM)Nanostructure and crystallinityCharacterizes size and shape of nanoparticles (e.g., rice-like structures). SAED patterns confirm single-crystal nature.

Advanced Thermal Analysis Techniques for Phase Transitions

The thermal stability and phase behavior of Alq3 are critical for the longevity and operational stability of OLED devices. Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide essential data on these properties.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the detection of phase transitions. Studies using a combination of XRD and DSC have precisely identified the phase transition of Alq3 from the α-phase to the γ-phase occurring in the range of 643–669 K. researchgate.netresearchgate.net DSC thermograms also show a sharp endothermic peak corresponding to the melting of Alq3 at approximately 709 K. researchgate.net

TGA measures the change in mass of a sample as a function of temperature. For Alq3, TGA reveals that decomposition accompanies the melting and evaporation processes at temperatures above 703 K. researchgate.net These thermal analyses are crucial for defining the upper-temperature limits for device fabrication and operation, ensuring the material's integrity is not compromised.

Thermal Properties and Phase Transitions of Alq3
Thermal EventTemperature Range (K)Technique(s)
α to γ Phase Transition643 - 669DSC, XRD-DSC
Melting~709 (Peak Temperature)DSC
Decomposition>703TGA

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure and excited state properties of molecules. nih.govaip.orgosti.govresearchgate.net These computational tools have been extensively applied to Alq3 to elucidate its fundamental characteristics.

DFT calculations are widely employed to determine the most stable geometric arrangement of atoms in the Alq3 molecule (geometry optimization) and to predict its electronic properties. nih.gov The molecule consists of a central aluminum ion octahedrally coordinated to three 8-hydroxyquinolinate ligands. nih.gov

Computational studies have explored the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in OLEDs. nih.govd-nb.info The HOMO is typically localized on the electron-rich phenoxide part of the quinolate ligand, while the LUMO is centered on the electron-deficient pyridyl ring. researchgate.netresearchgate.net This spatial separation of the frontier orbitals is a key factor in its electronic behavior. Good agreement is generally found between DFT calculations and experimental measurements from techniques like photoelectron spectroscopy. nih.govaip.orgosti.gov

Table 1: Calculated Electronic Properties of Aluminium tri(quinolin-8-olate)

PropertyCalculated Value (eV)Method/Reference
HOMO-5.62 ossila.com
LUMO-2.85 ossila.com
HOMO≈ -5.95 d-nb.info
LUMO≈ -3.0 d-nb.info
HOMO-LUMO Gap2.156DFT researchgate.net

Time-Dependent DFT (TD-DFT) is the primary computational method for studying the excited states of Alq3, allowing for the prediction of absorption and emission spectra. researchgate.netresearchgate.netq-chem.com Calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. youtube.com

The lowest energy absorption and the corresponding photoluminescent emission in Alq3 are attributed to an electronic transition from the HOMO to the LUMO. researchgate.netresearchgate.net This transition involves a partial charge transfer from the phenoxide to the pyridyl side of a single quinolate ligand. researchgate.net TD-DFT calculations have been successful in reproducing experimental UV-Vis absorption and photoluminescence spectra, confirming the nature of the electronic transitions responsible for its light-emitting properties. researchgate.netyoutube.com

Table 2: Experimental and Calculated Optical Properties of Aluminium tri(quinolin-8-olate)

PropertyWavelength (nm)Medium/MethodReference
Absorption (λmax)259in THF ossila.com
Absorption (λmax)377in EtOH researchgate.net
Fluorescence (λmax)512in THF ossila.com
Delayed Fluorescence478in ME matrix at 77K researchgate.net
Phosphorescence567in ME matrix at 77K researchgate.net

Alq3 can exist as two different geometric isomers: meridional (mer) and facial (fac). wikipedia.org In the mer isomer, the three nitrogen atoms are in a plane that includes the aluminum atom, while in the fac isomer, the three nitrogen atoms form a face of the octahedron. DFT calculations have been crucial in understanding the relative stabilities and the energy landscape connecting these two forms. nih.govupb.roresearchgate.net

Most computational studies predict that the mer-Alq3 isomer is thermodynamically more stable than the fac-Alq3 isomer. researchgate.netnih.gov The calculated energy difference is typically in the range of 4 to 10 kJ/mol. upb.ronih.gov Theoretical studies have also investigated the reaction pathways for the conversion between isomers, sometimes involving solvent or catalytic species, to explain experimental observations where the less stable fac isomer can be selectively synthesized. nih.govresearchgate.netnih.gov

Table 3: Calculated Energy Difference between mer and fac Isomers of Alq3

Energy Difference (mer vs. fac)Computational MethodReference
mer-Alq3 is more stable by 6.27 kcal/mol (≈ 26.2 kJ/mol)DFT upb.ro
meridional isomers are lower in energy by about 10 kJ/molDFT nih.gov
Energy difference is estimated at 4 kcal/mol (≈ 16.7 kJ/mol)DFT (BYLP functional) upb.ro

In the solid state, the properties of Alq3 are heavily influenced by how the molecules pack together and the nature of the intermolecular interactions. Computational studies have modeled the crystal structures of different polymorphs (crystalline forms) of Alq3, such as the α, β, and γ phases. acs.org These simulations reveal the importance of non-covalent interactions, particularly π-π stacking between the quinoline (B57606) ligands of adjacent molecules. acs.org The arrangement and distance between molecules are shown to directly impact the material's optical properties, with denser packing and shorter intermolecular contacts leading to a red-shift in the fluorescence spectrum. acs.org DFT calculations that include dispersion corrections are used to accurately model these weak but crucial interactions. uoa.grresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While static DFT calculations provide a picture of stable structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of Alq3 over time. Although less common than DFT studies for this compound, MD can provide insights into molecular motions and conformational changes. For instance, the intrinsic dynamics of the Alq3 molecule have been investigated using two-dimensional exchange NMR spectroscopy, a technique complemented by computational modeling to understand dynamic processes that can influence device processing and degradation. soton.ac.ukresearchgate.net

Quantum Chemical Methods for Charge Transfer Integral Analysis

The efficiency of charge transport in organic semiconductors like Alq3 depends on the rate at which charge carriers (electrons and holes) can hop between adjacent molecules. This hopping rate is strongly dependent on the electronic coupling, or charge transfer integral, between the molecules. rsc.orgarizona.edu Quantum chemical methods, often based on DFT and combined with Marcus theory, are used to calculate these integrals for various molecular orientations. researchgate.net

These calculations have been instrumental in explaining why Alq3 is a significantly better electron transporter than a hole transporter. d-nb.inforsc.org The results show that the spatial extent and symmetry of the LUMOs allow for a much larger electronic coupling for electrons compared to the coupling between HOMOs for holes. researchgate.net This difference in intermolecular electronic overlap leads to electron mobilities that are orders of magnitude higher than hole mobilities, a key property for its role in OLEDs. rsc.orgresearchgate.netacs.org

Theoretical Modeling of Spectroscopic Signatures

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for interpreting and predicting the spectroscopic properties of Aluminium tri(quinolin-8-olate) (Alq3). These theoretical models provide deep insights into the electronic structure and dynamics that govern its interaction with electromagnetic radiation, from infrared to X-rays.

UV-Visible Absorption and Photoluminescence

Theoretical calculations have been instrumental in understanding the nature of Alq3's prominent absorption and emission bands in the ultraviolet-visible (UV-Vis) spectrum. TD-DFT is a widely used method to simulate the electronic transitions that correspond to these spectroscopic features.

Detailed research findings indicate that the lowest singlet electronic transition (S₀ → S₁) in Alq3 is primarily a π–π* transition. researchgate.netacs.org Computational models have shown that this transition is largely localized on one of the three quinolate ligands, rather than being delocalized across the entire molecule. researchgate.net When the molecule is in its ground state, TD-DFT calculations can predict the absorption spectrum. To predict the emission spectrum (photoluminescence), the molecule's geometry is first optimized in its first excited state (S₁), and then a single-point TD-DFT calculation is performed. youtube.com

The agreement between theoretical predictions and experimental results is often very good. For instance, TD-DFT calculations using the B3-LYP hybrid functional have been able to predict the emission wavelength and the Stokes shift with remarkable accuracy. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, was calculated to be 123 nm, in excellent agreement with the experimentally observed value of 126 nm. researchgate.net

Spectroscopic FeatureExperimental Wavelength (nm)Theoretically Calculated Wavelength (nm)Computational MethodReference
Absorption (in Ethanol)~377-- researchgate.net
Absorption (in nanoporous alumina)358-- researchgate.net
Emission (Solution Phase)514538TD-B3-LYP/3-21+G researchgate.net
Stokes Shift126123TD-B3-LYP/3-21+G researchgate.net

Phosphorescence and Triplet States

Theoretical modeling is also crucial for understanding the phosphorescence of Alq3, which originates from the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀). The energy of this triplet state is a key parameter. Experimental studies involving phosphorescent sensitizers have determined the triplet energy of Alq3 to be approximately 2.03 eV. researchgate.net Delayed luminescence measurements have identified the triplet energies for the meridional and facial isomers as 2.11 eV and 2.16 eV, respectively. researchgate.net

Computational studies help elucidate the mechanisms of phosphorescence, including triplet energy transfer. For example, in systems where Alq3 is doped with phosphorescent molecules like fac-tris(2-phenylpyridine) iridium [Ir(ppy)3], theoretical models can explain how the efficient triplet energy transfer from the dopant to Alq3 enhances the host's phosphorescence. researchgate.netbu.edu These models can also account for how local deformations in the host matrix can lead to stronger host-guest triplet-triplet coupling and spin-orbit mixing, which facilitates the otherwise forbidden triplet emission. bu.edu

ParameterIsomerExperimental Value (eV)Source
Triplet EnergyNot specified (in amorphous film)2.03 researchgate.net
Triplet EnergyMeridional (α-phase)2.11 ± 0.1 researchgate.net
Triplet EnergyFacial (δ-phase)2.16 ± 0.1 researchgate.net

Vibrational and Resonance Spectroscopy

DFT calculations are used to simulate the infrared (IR) absorption spectra of Alq3 by computing its normal modes of vibration. The calculated vibrational frequencies can then be compared with experimental IR and Raman spectroscopy data to assign specific peaks to molecular motions. researchgate.netresearchgate.net For example, the structural relaxation of Alq3 upon electronic excitation can be expressed in terms of ground-state normal modes, allowing for the assignment of vibronic structure observed in low-temperature emission spectra to a specific quinolate skeletal vibrational mode. researchgate.net Two-color sum-frequency generation (SFG) spectroscopy, combined with theoretical analysis, has been used to probe the vibrational and electronic states at Alq3 interfaces, revealing how interactions with metals like aluminum can perturb the C═C stretching modes of the quinolate rings. acs.org

Similarly, computational methods can predict the nuclear magnetic resonance (NMR) spectra. Calculations of ¹H and ¹³C NMR chemical shifts have been shown to be in good agreement with experimental data. researchgate.net Such theoretical spectra aid in confirming the molecular structure and provide insights into the coordination environment, for instance, demonstrating that the coordinate interaction between the Al³⁺ ion and the oxygen atom is more intensive than that with the nitrogen atom. researchgate.net

X-ray Spectroscopy

The electronic structure of Alq3 has been effectively studied by combining experimental X-ray spectroscopy with DFT calculations. nih.gov Resonant and non-resonant X-ray emission spectroscopy (XES) can directly measure the partial densities of states (pDOS) of the carbon, nitrogen, and oxygen 2p orbitals. The results from these experiments show good agreement with DFT calculations, validating the theoretical model of the electronic structure. nih.gov Furthermore, theoretical modeling helps interpret X-ray absorption spectroscopy (XAS) data, providing a comprehensive picture of both the occupied and unoccupied electronic states. nih.gov

Charge Transport and Electronic Structure Investigations

Electron and Hole Transport Mechanisms in Aluminium tri(quinolin-8-olate)

Charge transport in Alq3 is predominantly a hopping process, where electrons and holes move between adjacent molecules. The efficiency of this transport is influenced by several factors, including the molecular packing, electronic coupling between molecules, and the presence of disorder.

Hopping Model and Marcus Electron Transfer Theory

The charge transport in Alq3 can be described by a hopping model, where charge carriers (electrons or holes) jump between localized states on individual Alq3 molecules. kit.edunih.gov The rate of this hopping process is well-described by the semi-classical Marcus electron transfer theory. kit.edunih.govrsc.org This theory considers the transfer of an electron between a donor and an acceptor molecule, taking into account the electronic coupling between the molecules and the reorganization energy.

The Marcus theory equation for the transfer rate (k_if) is given by: kit.edu

Where:

is the electronic coupling (or transfer integral) between the initial and final states.

is the reduced Planck constant.

is the reorganization energy, which is the sum of the intramolecular and intermolecular reorganization energies.

is the Boltzmann constant.

is the temperature.

is the change in Gibbs free energy for the transfer.

Quantum chemistry calculations have been employed to determine the parameters for Marcus theory in Alq3. For instance, the internal reorganization energies for electrons and holes have been calculated to be 0.276 eV and 0.242 eV, respectively. nih.gov These theoretical frameworks provide a foundation for understanding and predicting charge mobility in Alq3. kit.edunih.govresearchgate.net

Influence of Energetic and Positional Disorder on Charge Mobility

In amorphous thin films of Alq3, which are typical in OLEDs, the molecules are not arranged in a perfectly ordered crystal lattice. This leads to two main types of disorder that significantly impact charge mobility: energetic disorder and positional (or off-diagonal) disorder. kit.eduresearchgate.netd-nb.infonih.gov

Energetic disorder arises from variations in the site energies of the molecules, primarily due to differences in the local electrostatic environment caused by the random orientation of neighboring molecules with permanent dipole moments. d-nb.info This creates a distribution of energy levels, often modeled as a Gaussian density of states (DOS), which can trap charge carriers and hinder their transport. ucsb.edursc.org A broader DOS distribution leads to lower charge mobility as carriers relax into deep tail states. ucsb.edu

Positional disorder refers to the random variations in the distances and relative orientations between adjacent Alq3 molecules. researchgate.netd-nb.info This directly affects the electronic coupling () between molecules, as the overlap of molecular orbitals is highly sensitive to their spatial arrangement. kit.edunih.gov Studies have suggested that positional disorder is the dominant mechanism for the dispersive transport of electrons in Alq3. researchgate.netd-nb.info

The combination of these disorder effects leads to charge transport being dominated by a few highly conducting pathways through the material. kit.edursc.org This can result in a dependence of mobility on the thickness of the Alq3 film, as thicker films have a higher probability of these pathways being broken. kit.edu

Space-Charge Limited Conduction (SCLC) Studies

Space-charge limited conduction (SCLC) is a powerful technique used to investigate charge transport and determine the charge carrier mobility in organic semiconductors like Alq3. researchgate.netresearchgate.netresearchgate.netfluxim.com In an SCLC measurement, charge carriers are injected into the material from an ohmic contact, and when the injected charge density exceeds the intrinsic carrier density, the current becomes limited by the space charge built up within the material. fluxim.comarxiv.orgyoutube.com

By analyzing the current-voltage (I-V) characteristics of a device operating in the SCLC regime, key transport parameters can be extracted. The simplest model for a trap-free insulator is the Mott-Gurney law, which predicts a quadratic dependence of the current on the voltage. researchgate.net However, in real materials like Alq3, the presence of traps and the field-dependence of mobility necessitate more complex models. researchgate.netresearchgate.net

SCLC studies have been instrumental in determining the electron mobility in Alq3, which is typically found to be on the order of 10⁻⁷ cm²/Vs to 10⁻⁶ cm²/Vs, although there can be significant sample-to-sample variation. researchgate.net These studies have also provided evidence for dispersive hopping transport and have been used to probe the distribution of trap states within the energy gap of Alq3. d-nb.inforesearchgate.net

Key Findings from SCLC Studies on Alq3
ParameterTypical Value/ObservationSignificanceReferences
Electron Mobility~10-7 - 10-6 cm2/VsIndicates relatively slow electron transport compared to inorganic semiconductors. researchgate.net
Field Dependence of MobilityPoole-Frenkel-like dependenceCharacteristic of hopping transport in disordered systems. d-nb.info
Dispersive TransportRevealed by frequency-dependent mobilitySuggests a wide distribution of hopping times, often attributed to positional disorder. researchgate.netd-nb.info
Trap StatesPresence of distributed trap states within the energy gapTraps can limit the current and influence the I-V characteristics. d-nb.inforesearchgate.net

Role of Frontier Orbitals (HOMO/LUMO) in Charge Transport

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a central role in determining the charge transport properties of Alq3. kit.edursc.orgwayne.edulibretexts.org In simple terms, the HOMO level is associated with hole transport, while the LUMO level is associated with electron transport. youtube.comyoutube.com

Theoretical and experimental studies have shown that the HOMO and LUMO in the meridional isomer of Alq3 (mer-Alq3) are highly localized on specific parts of the molecule. wayne.edu The HOMO is predominantly localized on the phenoxide side of a single quinolate ligand, while the LUMO is localized on the pyridyl side. wayne.edu

This spatial separation of the frontier orbitals is a key reason why Alq3 is a better electron transporter than a hole transporter. The overlap between the LUMOs of adjacent molecules, which facilitates electron hopping, can be significantly larger than the overlap between the HOMOs. nih.gov This difference in orbital overlap leads to a larger electronic coupling for electrons compared to holes, resulting in electron mobilities that are typically two orders of magnitude greater than hole mobilities. kit.edunih.govrsc.org

The energy levels of the HOMO and LUMO are also critical for charge injection from the electrodes into the Alq3 layer. d-nb.info The alignment of the electrode's Fermi level with the HOMO and LUMO levels of Alq3 determines the energy barriers for hole and electron injection, respectively. d-nb.info

Calculated and Experimental Frontier Orbital Energies of Alq3
OrbitalCalculated Energy (eV)Experimental Energy (eV)Significance in Charge TransportReferences
HOMO-5.14 (without environment)~ -5.8 to -5.95Primary pathway for hole transport. Energy level determines hole injection barrier. d-nb.inforesearchgate.net
LUMO-1.91 (without environment)~ -3.0Primary pathway for electron transport. Energy level determines electron injection barrier. d-nb.inforesearchgate.net

Interfacial Charge Transfer and Energy Level Alignment

The interfaces between the metallic electrodes and the Alq3 layer are critical for the efficient operation of OLEDs. The electronic structure at these interfaces, including charge transfer and energy level alignment, dictates the efficiency of charge injection.

Metal/Aluminium tri(quinolin-8-olate) Interface Electronic Structure

The deposition of a metal onto an Alq3 film, or vice versa, leads to complex interactions at the interface that can significantly alter the electronic landscape compared to the bulk materials. researchgate.netresearchgate.netelsevierpure.com These interactions include charge transfer, the formation of new chemical species, and the creation of an interface dipole. researchgate.netmdpi.com

When a low work function metal, such as calcium or magnesium, is deposited onto Alq3, charge transfer from the metal to the Alq3 molecules occurs. researchgate.netresearchgate.net This results in the formation of a radical anion of Alq3 and the appearance of new states within the energy gap of the Alq3. researchgate.netkoreascience.kr This charge transfer can lead to a "doping" effect near the interface, which can bend the energy levels of the Alq3 and reduce the electron injection barrier. researchgate.netresearchgate.net Photoemission spectroscopy studies have observed shifts in the core level spectra of the constituent atoms of Alq3, providing direct evidence of this charge transfer and chemical interaction. researchgate.netresearchgate.netnih.gov

The formation of an interface dipole layer at the metal/Alq3 interface causes a shift in the vacuum level. researchgate.netelsevierpure.comacs.org This dipole can either increase or decrease the charge injection barrier depending on its direction and magnitude. For example, at the interface between Alq3 and gallium nitride, an interface dipole of -0.2 eV was observed. mdpi.com In contrast, the insertion of a thin layer of lithium fluoride (B91410) (LiF) between the aluminum cathode and Alq3 is a common strategy to improve electron injection, which is attributed to a significant interface dipole and favorable band bending. researchgate.netacs.org

The nature of the interaction at the metal/Alq3 interface is highly dependent on the reactivity of the metal. While reactive metals like Ca and Mg tend to form a charge-transfer complex, less reactive metals like gold may exhibit weaker interactions. researchgate.netresearchgate.netkoreascience.kr In some cases, such as with aluminum deposition on Alq3, destructive chemical reactions can occur, which can be detrimental to device performance. researchgate.net

Summary of Metal/Alq3 Interface Properties
MetalInterface PhenomenonEffect on Electronic StructureReferences
Ca, Mg (Low Work Function)Charge transfer from metal to Alq3Formation of gap states, band bending, reduced electron injection barrier. researchgate.netresearchgate.net
AlDestructive chemical reactionSmaller core level shifts, poor electron injection. researchgate.net
Au (High Work Function)Weaker interaction compared to reactive metals.Formation of an interface dipole. researchgate.netresearchgate.netkoreascience.kr
LiF/AlFormation of a strong interface dipole.Significant reduction in electron injection barrier. researchgate.netacs.org

Organic Heterojunctions and Charge Injection Barriers

The efficiency of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the injection of charge carriers (electrons and holes) from the electrodes into the organic layers. This process is governed by the energy barriers at the interfaces between different materials, known as heterojunctions. In devices utilizing Aluminium tri(quinolin-8-olate) (Alq3), the formation and properties of these interfaces are of paramount importance.

The interface between the electrode and the organic layer is not a simple, abrupt junction. Chemical reactions and diffusion can occur, significantly altering the electronic landscape. For instance, when a low work function metal like magnesium (Mg) is deposited on Alq3, it doesn't just form a physical contact. Instead, Mg atoms can diffuse into the Alq3 film and react with the Alq3 molecules. princeton.edu This chemical interaction leads to the reduction of the quinolinate ligands of Alq3, forming an organomagnesium derivative. princeton.edu Similarly, studies have shown that aluminum (Al) can also diffuse deep into the Alq3 layer upon deposition. elsevierpure.com These chemical changes create new interface states and alter the energy level alignment, which can either facilitate or hinder charge injection.

The energy barrier for charge injection is determined by the difference between the work function of the electrode and the corresponding transport level of the organic semiconductor (the Highest Occupied Molecular Orbital, HOMO, for holes, or the Lowest Unoccupied Molecular Orbital, LUMO, for electrons). However, the formation of an interface dipole can significantly modify this barrier. An interface dipole is an electrostatic potential drop that forms at the heterojunction due to charge redistribution, molecular orientation, or chemical reactions.

For example, at the interface between Alq3 and a p-type Gallium Nitride (GaN) semiconductor, an interface dipole of -0.2 eV has been measured. mdpi.com The negative sign indicates that the dipole potential lowers the vacuum level, which can affect the energy barriers for both electron and hole injection. The magnitude and direction of this dipole are highly dependent on the materials forming the junction. When Alq3 is replaced with similar molecules like Gallium tri(quinolin-8-olate) (Gaq3) or Erbium tri(quinolin-8-olate) (Erq3) on GaN, the interface dipole changes to -0.9 eV and -1.2 eV, respectively. mdpi.com

To improve device performance, strategies are employed to deliberately engineer the interfaces and reduce charge injection barriers. A common technique is the introduction of a thin interlayer between the electrode and the Alq3. For example, inserting a thin layer of 8-hydroxyquinolatolithium (Liq) between an aluminum electrode and Alq3 has been shown to lower the electron injection barrier. researchgate.net The Liq layer reacts with the aluminum, leading to a shift in the molecular orbitals of Alq3 and the creation of a new state in the energy gap, which facilitates electron injection. researchgate.net Another approach involves using materials like molybdenum oxide (MoOx) as a p-doping layer to enhance hole injection. ossila.com

The following table summarizes key interface properties for Alq3 heterojunctions with various materials, as determined by experimental studies.

Heterojunction SystemHOMO Level (eV)Interface Dipole (eV)Electron Affinity (eV)Key Finding
Alq3 / p-GaN(0001)1.2 mdpi.com-0.2 mdpi.com2.8 mdpi.comSmall interface dipole observed. mdpi.com
Gaq3 / p-GaN(0001)1.7 mdpi.com-0.9 mdpi.com2.4 mdpi.comLarger interface dipole compared to Alq3. mdpi.com
Erq3 / p-GaN(0001)2.2 mdpi.com-1.2 mdpi.com2.3 mdpi.comLargest interface dipole among the three quinolates. mdpi.com
Al / Liq / Alq3---Liq interlayer reacts with Al, lowering the electron injection barrier. researchgate.net
Mg / Alq3---Mg diffuses into and reacts with Alq3, forming an organomagnesium complex. princeton.edu

Spin Transport Phenomena in Aluminium tri(quinolin-8-olate) Systems

The field of spintronics aims to utilize the spin of the electron, in addition to its charge, for information processing and storage. Organic semiconductors like Alq3 have emerged as promising materials for spintronic applications due to their potentially long spin relaxation times, a consequence of weak spin-orbit coupling. unc.edu

A key device structure in spintronics is the spin valve, which typically consists of a non-magnetic spacer layer sandwiched between two ferromagnetic electrodes. The electrical resistance of the device depends on the relative alignment of the magnetization of the two electrodes. When Alq3 is used as the spacer layer, this structure is known as an organic spin valve.

Research has demonstrated spin injection and transport in Alq3-based spin valves. bohrium.comutwente.nl For instance, a device with the structure Fe/Alq3/Co showed a magnetoresistance (MR) of about 5% at a low temperature of 11 K. researchgate.net The MR is a measure of the change in resistance upon switching the magnetic alignment of the electrodes from parallel to anti-parallel. However, this MR was observed to decrease sharply with increasing temperature, vanishing by 90 K. researchgate.net This temperature dependence is a critical challenge in organic spintronics and is often attributed to an increase in spin relaxation rates at higher temperatures. researchgate.net

Despite these challenges, significant progress has been made. Room-temperature operation of Alq3-based spin valves has been achieved through careful interface engineering. bohrium.comutwente.nl By using a robust bottom electrode like La0.7Sr0.3MnO3 (LSMO) and inserting a thin insulating tunnel barrier at the top electrode interface, the problem of metal penetration into the organic layer can be mitigated, allowing for efficient spin injection even at room temperature. utwente.nl

The spin relaxation time, which is the average time an electron maintains its spin orientation, is a crucial parameter for spintronic materials. In Alq3, exceptionally long spin relaxation times have been observed, ranging from a few milliseconds to over a second at low temperatures (1.9 K). unc.edu These long times are relatively independent of temperature up to 100 K. unc.edu The dominant spin relaxation mechanism in Alq3 is suggested to be the Elliott-Yafet mode, where spin relaxation occurs concurrently with momentum scattering of the charge carrier. unc.eduresearchgate.net The weak spin-orbit interaction in Alq3 means that even with frequent scattering, the probability of a spin-flip event is low, leading to the observed long relaxation times. unc.edu

The following table summarizes key findings related to spin transport in Alq3-based systems.

Device StructureMagnetoresistance (MR)TemperatureSpin Relaxation Time (τs)Key Finding
Fe/Alq3/Co~5% researchgate.net11 K researchgate.net-MR vanishes at 90 K, attributed to increased spin-lattice relaxation. researchgate.net
Co/Alq3/Ni (nanowire)-1.9 K - 100 K unc.eduMilliseconds to > 1 second (at 1.9 K) unc.eduExceptionally long and temperature-independent spin relaxation time observed. unc.edu
LSMO/Alq3/Co-Room Temperature bohrium.comutwente.nl-Achieved room-temperature spin valve operation through interface engineering. bohrium.comutwente.nl

Thin Film Science and Advanced Device Architectures

Fabrication and Morphological Control of Aluminium tri(quinolin-8-olate) Thin Films

Aluminium tri(quinolin-8-olate) (Alq3) is a cornerstone material in organic electronics, primarily due to its excellent thermal stability, electron-transporting capabilities, and electroluminescent properties. ontosight.airesearchgate.net The performance of devices incorporating Alq3 is critically dependent on the quality and morphology of the thin films. Consequently, significant research has focused on methods to fabricate and control the structure of these films, which are typically amorphous when deposited but can be induced to crystallize. nih.govnih.gov

The structural and morphological characteristics of Alq3 thin films are highly sensitive to the conditions under which they are deposited. Key parameters include the deposition rate, substrate temperature, and deposition angle.

Deposition Rate: The rate of deposition during thermal evaporation has a profound influence on film quality.

Low Deposition Rates (<0.15 nm/s): Slow deposition can lead to the formation of local pinholes on the film surface. Devices fabricated under these conditions often exhibit resistive characteristics and fail to produce luminescence. researchgate.net

High Deposition Rates (>0.4 nm/s): Faster rates generally result in dense, uniform, and more closely packed films. researchgate.netresearchgate.net This leads to improved device performance, including characteristic diode behavior and green luminescence. researchgate.net However, very high deposition rates can also increase surface roughness. researchgate.netktu.lt Studies have shown that as the deposition rate increases, the mean grain size in the film can also increase. ktu.lt The rate is also linked to the degree of molecular disorder; films deposited at higher rates tend to exhibit a higher degree of structural disorder. nih.gov

Substrate Temperature: The temperature of the substrate during deposition is another critical factor. Fabricating films on heated substrates can influence the surface morphology. For instance, Alq3 layers deposited at higher temperatures (e.g., 150°C) have been shown to yield higher external efficiency in organic light-emitting diodes (OLEDs) compared to those made at lower temperatures (90°C or 120°C). researchgate.net

Deposition Angle: Oblique-angle deposition, where the substrate is positioned at an angle to the vapor flux, introduces another level of control. This technique creates self-shadowing effects that lead to an ordered, porous, and columnar film growth. ifo.lviv.ua It has been demonstrated that depositing Alq3 at an angle of 80° can significantly increase the polarized nature of its photoluminescence, a property valuable for applications like 3D displays and optical communications. ifo.lviv.ua

Table 1: Effect of Deposition Parameters on Alq3 Film Properties

Parameter Condition Observed Effect on Film Morphology & Performance Source(s)
Deposition Rate Low (<0.15 nm/s) Formation of local pinholes; resistive I-V characteristics. researchgate.net
High (>0.4 nm/s) Dense, uniform surface; characteristic diode behavior and luminescence. researchgate.net
Increasing Increased molecular packing, surface roughness, and grain size. researchgate.netktu.lt
Substrate Temp. High (150°C) Higher external device efficiency compared to lower temperatures. researchgate.net

| Deposition Angle | Oblique (80°) | Ordered, porous, columnar growth; increased polarized photoluminescence. | ifo.lviv.ua |

Post-deposition thermal annealing is a widely used technique to modify the structure and properties of Alq3 films. As-deposited films are typically amorphous, but annealing can induce crystallization, which in turn affects their optical and electronic characteristics. nih.govresearchgate.net

Crystallization: The transition from an amorphous to a crystalline state is temperature-dependent. For Alq3 films, this transition is often observed at temperatures above 150°C. nih.govresearchgate.net Annealing at temperatures above the glass transition temperature of Alq3 (around 172°C), such as at 200°C, can lead to the formation of microcrystalline domains, specifically the α-Alq3 polymorph. researchgate.netresearchgate.net

Morphological Changes: Annealing can significantly alter the surface morphology. Heating at 50°C has been observed to change hexagonal rod-shaped structures into tetragonal agglomerated grains with pores. researchgate.net Annealing at higher temperatures (e.g., 200°C) can increase surface roughness. researchgate.net

Optical Properties: The photoluminescence (PL) of Alq3 films is strongly affected by thermal annealing. The PL intensity often changes non-monotonically with annealing temperature. researchgate.net Studies have found that a film annealed at 150°C can exhibit a maximum PL intensity. nih.govresearchgate.net This is often an optimal temperature, as annealing at higher temperatures (e.g., 300°C) can lead to partial sublimation and decomposition of the material, reducing luminescence. nih.govresearchgate.net

Table 2: Impact of Thermal Annealing on Alq3 Thin Films

Annealing Temperature Effect on Crystallinity Effect on Photoluminescence (PL) Source(s)
50°C - 150°C Films remain largely amorphous. PL intensity can be maximized around 150°C. nih.govresearchgate.net
> 150°C Films become crystalline. Peak intensity may change non-monotonically. nih.govresearchgate.net
200°C Growth of needle-like crystals (α-Alq3 polymorph). Decreased fluorescence in some cases. researchgate.netresearchgate.net

Interfacial Engineering for Enhanced Device Performance

Buffer layers are thin films inserted between the electrode and the organic semiconductor to optimize device function.

Improved Charge Injection: A primary role of buffer layers is to reduce the energy barrier for charge injection. For instance, a thin layer of aluminum oxide (Al2O3) between the cobalt (Co) electrode and the Alq3 layer creates a strong interface dipole that lowers the electron injection barrier. scispace.comresearchgate.net

Preventing Chemical Reactions: Direct deposition of reactive metals like cobalt or aluminum onto Alq3 can cause chemical reactions that damage the organic molecules and create a "dead" layer at the interface, which is not ferromagnetic and can act as a spin-scattering layer in spintronic devices. scispace.comresearchgate.net An inert buffer layer, such as Al2O3, can physically separate the electrode and the organic layer, preventing these detrimental interactions. scispace.comresearchgate.net

When a metal electrode is deposited directly onto the Alq3 layer, a strong chemical interaction can occur, leading to the formation of adducts. This is particularly evident with the deposition of metals like aluminum or cobalt. scispace.comscience.gov Photoelectron spectroscopy studies reveal that Co atoms can penetrate the Alq3 layer and react specifically with the phenoxide part of the quinolinolate ligand. scispace.com This chemical interaction alters the electronic structure at the interface and can degrade the performance of the top electrode, for example, by disrupting its ferromagnetic properties in a spin-valve device. scispace.comresearchgate.net The insertion of a suitable buffer layer, like Al2O3, effectively prevents this direct interaction and the subsequent adduct formation, preserving the integrity of both the organic layer and the electrode. scispace.com

Aluminium tri(quinolin-8-olate) in Advanced Optoelectronic Device Concepts

While Alq3 is most famously used in OLEDs, its favorable properties have led to its incorporation into a variety of other advanced optoelectronic devices. ontosight.aiontosight.ai

Organic Light-Emitting Diodes (OLEDs): This is the primary application of Alq3, where it functions as a highly efficient green light emitter and/or an electron transport layer. ontosight.aiontosight.ai Its stability and luminescence efficiency were key to the development of early OLED technology and it continues to be used, often as a benchmark or in combination with other materials in complex device structures. researchgate.net

Organic Field-Effect Transistors (OFETs): Alq3's electron mobility and environmental stability make it a candidate material for the active channel in n-type OFETs, which are essential components for complementary logic circuits in flexible electronics. ontosight.aiontosight.ai

Organic Photovoltaics (OPVs): In solar cells, Alq3 can be employed as an electron acceptor or transport material, contributing to the separation and collection of photogenerated charge carriers. ontosight.ai

Organic Spin Valves: The field of organic spintronics utilizes materials like Alq3 as the spacer layer in spin-valve structures. In these devices, a layer of Alq3 is sandwiched between two ferromagnetic electrodes. The electrical resistance of the device changes depending on the relative spin alignment of the electrodes, an effect known as magnetoresistance. The performance of these devices is highly dependent on the quality of the interface between Alq3 and the magnetic electrodes. scispace.comresearchgate.net

Lasers and Optical Devices: Alq3 has been used as a saturable absorber to generate short pulses in fiber lasers. researchgate.net Furthermore, doping Alq3 into polymer thin films can improve amplified spontaneous emission performance. science.gov

Electron Transport Layer Functionality

Aluminium tri(quinolin-8-olate) is widely recognized and utilized as a highly effective electron-transport material (ETM) in organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). ossila.com Its primary function in this role is to facilitate the efficient movement of electrons from the cathode towards the emissive layer, a characteristic attributed to its high electron-transport ability. ossila.comresearchgate.net In many device architectures, Alq3 also serves as an electron injection layer (EIL), aiding the injection of charge carriers from the electrode into the organic stack. ossila.comamericanelements.com

The effectiveness of Alq3 as an ETL is also linked to its role as a hole-blocking layer. researchgate.net By presenting a significant energy barrier to the migration of holes (positive charge carriers) from the emissive layer to the cathode, Alq3 helps to confine charge recombination within the desired emissive zone, thereby enhancing device efficiency. researchgate.net Its excellent electrical transport properties and thermal stability make it a preferred choice for creating electron-transparent layers in both OLEDs and organic light-emitting transistors (OLETs). mdpi.com The key energy levels that govern its charge transport capabilities are its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Electronic Properties of Aluminium tri(quinolin-8-olate) (Alq3)

Property Value Reference
HOMO 5.62 eV ossila.com
LUMO 2.85 eV ossila.com
Absorption (λmax in THF) 259 nm ossila.com

Emitting Layer Performance in Organic Light-Emitting Diodes (OLEDs)

The history of efficient OLEDs is intrinsically linked to Aluminium tri(quinolin-8-olate), which served as both the electron-transporting and emitting layer material in the first high-performance device reported by Tang and Van Slyke in 1987. ossila.comicm.edu.pl As an emitter, Alq3 is known for its high quantum yield of fluorescence, high thermal stability, and characteristic green electroluminescence. ossila.comicm.edu.pl

Pure Alq3 films typically exhibit a strong green emission peak centered around 520-530 nm. mdpi.comicm.edu.pl However, the emission characteristics can be tuned through various strategies. Research has demonstrated that the emission color can be shifted by doping the Alq3 host with other materials. For instance, incorporating Zinc Oxide (ZnO) quantum dots into the Alq3 matrix can produce a yellow emission peak centered at 560 nm. mdpi.com Similarly, blending Alq3 with a polymer matrix like Poly(methyl methacrylate) (PMMA) allows for tuning the emission from green to blue simply by adjusting the concentration of Alq3. iitk.ac.in

The device structure itself also influences the emissive performance. The thickness of the Alq3 layer can alter the emission spectrum due to optical interference effects; increasing the thickness can shift the emission peak from approximately 525 nm to 555 nm. uq.edu.au Despite its high luminescence efficiency, a known failure pathway for Alq3-based devices is the chemical degradation of the material through hydrolysis when exposed to trace amounts of water, which can impact long-term performance stability. rsc.orgpan.pl

Table 2: Emission Characteristics of Alq3 in Various OLED Configurations

Configuration Emission Peak Color Key Finding Reference(s)
Pure Alq3 Film ~520-530 nm Green Standard emission from Alq3 as a green emitter. mdpi.comicm.edu.pl
Alq3 doped with ZnO QDs 560 nm Yellow Color tuning achieved by doping with inorganic quantum dots. mdpi.com
Alq3:PVK Blend 520 nm Green Strong electroluminescence in a polymer blend. icm.edu.pl
Alq3 in PMMA (low conc.) 480 nm Blue Emission color is tunable with concentration in a polymer matrix. iitk.ac.in

Applications in Organic Field-Effect Transistors (OFETs)

Beyond its primary role in OLEDs, Aluminium tri(quinolin-8-olate) has been explored as the active semiconductor in Organic Field-Effect Transistors (OFETs). ontosight.ai In this context, Alq3 typically functions as an n-type semiconductor, facilitating the transport of electrons between the source and drain electrodes under the modulation of a gate voltage.

Detailed studies have demonstrated the fabrication of vertical-type OFETs using Alq3 as the active material. science.gov One such device featured a layered structure of Al(source)/Alq3(active)/Al(gate)/Alq3(active)/ITO(drain), where the morphology and grain size of the Alq3 thin film were crucial to the transistor's characteristics. science.gov In other research, OFETs with a bottom-gate, top-contact configuration were fabricated on a Si/SiO2 substrate. researchgate.net While a derivative, Al(Cl2Q)3, showed a high electron mobility of 9.24 × 10−3 cm²/V·s, Alq3 itself has been successfully integrated into these transistor architectures, with some devices achieving high ON/OFF current ratios of approximately 10^5. researchgate.net The compound's properties also make it a candidate for use in more complex devices like organic light-emitting transistors (OLETs), which combine the switching function of a transistor with the light-emitting capability of an OLED. mdpi.com

Memory Device Concepts Utilizing Aluminium tri(quinolin-8-olate)

Aluminium tri(quinolin-8-olate) has shown significant promise in the development of organic memory devices, leveraging phenomena such as bistable resistance switching. It holds the distinction of being the first material in which organic non-volatile multi-bit storage was demonstrated. researchgate.net Devices based on Alq3 have exhibited both unipolar (switching dependent on voltage magnitude) and bipolar (switching dependent on voltage polarity) resistive switching behaviors. researchgate.net

Several memory device concepts have been realized using Alq3 thin films. One approach involves a heterostructure where a thin layer of molybdenum trioxide (MoO3) is embedded between two Alq3 layers. nih.gov This device, with a structure of ITO/Alq3/MoO3/Alq3/Al, exhibits excellent bistable switching with a high ON/OFF current ratio of 1.15 × 10^3 at a read voltage of 1 V. nih.govresearchgate.net

Another concept utilizes a simpler structure incorporating silver nanoparticles (Ag NPs). researchgate.net These organic bistable devices (OBDs) with an Al/Alq3/Ag NPs/ITO structure also show high ON/OFF ratios in the range of 10^2 to 10^3 and long data retention times. researchgate.net The switching mechanism in these devices can be a combination of charge trapping effects and the formation of conductive filaments, depending on the thickness of the Alq3 layer. researchgate.net

Table 3: Performance of Alq3-Based Organic Memory Devices

Device Structure ON/OFF Ratio Key Feature Reference(s)
ITO/Alq3/MoO3/Alq3/Al 1.15 × 10^3 Bistable switching based on a nanoparticle-embedded heterostructure. nih.govresearchgate.net

Amplified Spontaneous Emission (ASE) in Thin Film Systems

Amplified Spontaneous Emission (ASE) is a phenomenon where light emitted spontaneously in a material is amplified as it travels through the medium, a prerequisite for lasing. Thin films containing Aluminium tri(quinolin-8-olate) have been investigated as a gain medium for achieving ASE, which is a critical step toward the development of organic solid-state lasers. nih.gov

While pure Alq3 can exhibit ASE, research has shown that its performance can be significantly enhanced in a doped system. science.govnih.gov In one key study, Alq3 was used as a co-dopant with the red fluorescent dye 4-(dicyanomethylene)-2-t-butyl-6(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB) in a polystyrene (PS) host matrix. nih.gov The introduction of Alq3 into the DCJTB:PS system dramatically improved ASE performance. This enhancement is attributed to efficient Förster resonance energy transfer (FRET), where the Alq3 molecules absorb pump energy and non-radiatively transfer it to the DCJTB dye molecules, which then emit the amplified light. nih.gov This demonstrates that Alq3 can act as an effective sensitizer (B1316253) in gain media for organic lasers. nih.gov

Table 4: Comparison of Amplified Spontaneous Emission (ASE) Performance

Gain Medium ASE Threshold Net Gain Coefficient Reference(s)
DCJTB:PS 15.2 µJ/pulse 35.94 cm⁻¹ nih.gov

Coordination Chemistry and Derivative Design for Tailored Properties

Metal Chelation Properties of 8-Hydroxyquinoline (B1678124) and Analogues

8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile bidentate chelating agent. researchgate.netnih.gov Its structure, featuring a heterocyclic conjugated planar system with a pyridinic nitrogen and a phenolate (B1203915) oxygen donor atom, makes it an excellent candidate for forming stable complexes with a wide array of metal ions. researchgate.netresearchgate.net This chelating ability is fundamental to the formation of Alq3 and its derivatives. The 8-HQ molecule acts as a potent metal ion chelator, forming stable five-membered chelate rings with metal ions through the nitrogen and oxygen atoms. researchgate.netnih.gov This coordination significantly influences the electronic properties of the resulting complex.

Synthesis and Characterization of Substituted Aluminium tri(quinolin-8-olate) Complexes

The synthesis of Alq3 is typically achieved through a precipitation reaction between an aluminium source, such as aluminium nitrate (B79036) or aluminium isopropoxide, and three equivalents of 8-hydroxyquinoline in a suitable solvent like ethanol (B145695). researchgate.netnih.gov The synthesis of substituted Alq3 derivatives follows a similar principle, utilizing appropriately functionalized 8-hydroxyquinoline ligands. These ligands are often prepared through multi-step organic syntheses to introduce specific functional groups at various positions on the quinoline (B57606) ring. researchgate.net

Characterization of these complexes is performed using a variety of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the 8-hydroxyquinolate ligand to the aluminium center by observing shifts in the characteristic vibrational bands of the C-O and C=N groups. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy provides information about the structure and purity of the complexes, and can distinguish between different isomers, such as the meridional (mer) and facial (fac) isomers of Alq3. libretexts.org Mass spectrometry confirms the molecular weight of the synthesized complexes. researchgate.net

Effects of Ligand Substitution on Electronic Structure and Photophysical Mechanisms

The electronic structure of Alq3 is characterized by the highest occupied molecular orbital (HOMO) being primarily localized on the phenoxide part of the quinolinolate ligand, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the pyridyl ring. iaea.orgnih.gov This spatial separation of the frontier orbitals is a key feature of its electronic properties.

Ligand substitution provides a powerful tool to manipulate the HOMO and LUMO energy levels and, consequently, the photophysical properties of Alq3. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quinoline ring systematically alters the electronic distribution within the ligand. researchgate.netmdpi.comresearchgate.net

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3) or amino (-NH2) groups increase the electron density on the quinoline ring. iaea.orgmdpi.com This generally leads to a destabilization (raising) of the HOMO energy level more significantly than the LUMO level, resulting in a smaller HOMO-LUMO energy gap. researchgate.net Consequently, a bathochromic (red) shift in both the absorption and emission spectra is observed. researchgate.netmdpi.com For instance, the introduction of methyl groups at positions 5 and 7 of the quinoline ligand in Alq3 results in a red-shifted emission. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, substituents like halogens (-Cl, -F), cyano (-CN), or nitro (-NO2) groups decrease the electron density of the ligand. iaea.orgmdpi.com These groups tend to stabilize (lower) both the HOMO and LUMO energy levels. The stabilization of the LUMO is often more pronounced, leading to a modified energy gap and a hypsochromic (blue) or bathochromic (red) shift in the emission, depending on the position and nature of the substituent. researchgate.netnih.gov For example, fluorine substitution at the C-6 position causes a blue-shift, while at the C-5 position it leads to a red-shift with a significant decrease in intensity. nih.gov

The photophysical mechanism involves the absorption of a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The molecule then relaxes to the ground state via radiative (fluorescence) or non-radiative decay pathways. Ligand substitution can influence the rates of these processes. For instance, rigidifying the ligand structure, as seen in fused Alq3 derivatives, can decrease non-radiative decay pathways and thus enhance the fluorescence quantum yield. rsc.orgnih.gov

SubstituentPositionEffect on HOMO (eV)Effect on LUMO (eV)Emission Max (nm)Relative Quantum YieldReference
-CH3 (EDG)5,7RaisedSlightly Raised556N/A mdpi.com
-Cl (EWG)5LoweredLowered533N/A mdpi.com
-F (EWG)6N/AN/ABlue-shiftedIncreased nih.gov
-F (EWG)5N/AN/ARed-shiftedDecreased nih.gov
Pyrazolyl (EWG)4LoweredLoweredRed-shiftedN/A nih.gov
Piperidinyl (EDG)4RaisedSlightly RaisedBlue-shiftedN/A nih.gov
Fused Indolo[3,2-c]quinoline-N/AN/A470 (Deep Blue)3.1-3.5 times higher rsc.org

Strategies for Modulating Luminescence Characteristics through Chemical Modification

The tunability of the luminescence of Alq3 derivatives is a cornerstone of their application in OLEDs. Several strategies involving chemical modification are employed to achieve desired emission colors and enhance quantum efficiencies.

Substitution on the Quinoline Ring: As detailed above, the primary strategy is the introduction of EDGs and EWGs. By carefully selecting the substituent and its position, the emission wavelength can be systematically tuned across the visible spectrum. For example, amino-substituted derivatives at the C-4 position have been shown to produce blue-shifted emissions with higher quantum yields compared to the parent Alq3. researchgate.net

Extension of the π-Conjugated System: Increasing the size of the π-conjugated system of the 8-hydroxyquinolinate ligand generally leads to a red shift in the emission. This is because a larger conjugated system lowers the energy of the π* orbitals (LUMO), thereby reducing the HOMO-LUMO gap. Fusing aromatic rings to the quinoline backbone, as in the case of 11H-indolo[3,2-c]quinolin-4-ol based aluminium complexes, can, however, lead to a significant blue shift and a remarkable increase in fluorescence quantum yield. rsc.org

Enforcing Ligand Rigidity: Non-radiative decay processes, which compete with light emission, are often associated with vibrational and rotational motions within the molecule. By creating more rigid ligand frameworks, these non-radiative pathways can be suppressed, leading to higher luminescence quantum yields. Hemicage structures, formed by tripodal 8-hydroxyquinoline ligands, enforce a facial geometry and increased rigidity, resulting in significantly higher quantum efficiencies compared to their non-caged analogues. libretexts.orgnih.gov

Heterometallic Aluminium–Lanthanide Complexes Incorporating Aluminium tri(quinolin-8-olate) Moieties

A sophisticated approach to designing luminescent materials involves the creation of heterometallic complexes that combine Alq3 moieties with lanthanide ions (Ln³⁺). In these systems, the Alq3 unit can act as a "sensitizer" or "antenna," absorbing light efficiently and then transferring the excitation energy to the lanthanide ion, which in turn emits light with its characteristic sharp, line-like emission bands. nih.govoaepublish.com

Synthesis and Structural Features of Mixed-Metal Complexes

The synthesis of heterometallic Al-Ln complexes often involves the reaction of a pre-formed Alq3 derivative with a lanthanide precursor, such as a lanthanide β-diketonate complex, for example, [Ln(hfac)₃] where hfac is hexafluoroacetylacetonate. mdpi.comresearchgate.net The Alq3 unit, or its derivatives like [Al(qNO)₃] (where HqNO is 8-hydroxyquinoline N-oxide), can act as a metalloligand, coordinating to the lanthanide ion through its oxygen atoms. mdpi.comresearchgate.net

The resulting structures are often dinuclear, with the aluminium and lanthanide centers bridged by the phenolic oxygen atoms of the quinolinolate ligands. mdpi.comresearchgate.net The coordination number of the lanthanide ion is typically high, often 8 or 9, and is satisfied by the bridging oxygen atoms from the Alq3 moiety and the ancillary ligands from the lanthanide precursor. mdpi.comresearchgate.net For example, in [Eu(hfac)₃Al(qNO)₃], the europium ion is nona-coordinated, with a tricapped trigonal prism geometry, sharing a triangular face with the octahedral aluminium center. mdpi.com The specific coordination environment can be influenced by the size of the lanthanide ion; smaller ions like erbium may favor a lower coordination number of 8. mdpi.comresearchgate.net

ComplexLanthanide (Ln)Ancillary Ligand on LnAluminium MoietyLn Coordination NumberAl Coordination NumberBridging AtomsReference
[Eu(hfac)₃Al(qNO)₃]Eu³⁺hfacAl(qNO)₃96 (octahedral)3 phenolic oxygens mdpi.comresearchgate.net
[Gd(hfac)₃Al(qNO)₃]Gd³⁺hfacAl(qNO)₃96 (octahedral)3 phenolic oxygens mdpi.com
[Er(hfac)₃Al(qNO)₃]Er³⁺hfacAl(qNO)₃86 (octahedral)2 phenolic oxygens mdpi.comresearchgate.net
[Eu(hfac)₃Alq₃]Eu³⁺hfacAlq₃N/A6 (octahedral)N/A mdpi.com
[Eu₂(hfac)₆Al₂q₄(OH)₂]Eu³⁺hfacAlq₂(OH)86 (octahedral)Bridging O from quinolinate and OH mdpi.comresearchgate.net

Energy Transfer Mechanisms in Heterometallic Systems

The luminescence of lanthanide ions in these heterometallic complexes is typically achieved through an intramolecular energy transfer process known as the antenna effect . oaepublish.comresearchgate.net The process can be broken down into several steps:

Light Absorption: The organic ligand of the Alq3 moiety, which has a large absorption cross-section, absorbs incident light (usually UV), promoting it to an excited singlet state (S₁). diva-portal.org

Intersystem Crossing (ISC): The excited singlet state of the ligand can then undergo intersystem crossing to a lower-energy, longer-lived triplet state (T₁). diva-portal.org

Energy Transfer: The energy from the ligand's triplet state is transferred to the lanthanide ion, exciting it to one of its f-electron energy levels. diva-portal.org

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting a photon, resulting in the characteristic line-like emission of the specific lanthanide. diva-portal.org

The efficiency of this energy transfer is crucial for bright lanthanide luminescence and depends on several factors, including the energy gap between the donor (ligand triplet state) and the acceptor (lanthanide excited state) levels, and the distance between the donor and acceptor. Two primary mechanisms govern this non-radiative energy transfer:

Förster Resonance Energy Transfer (FRET): This is a long-range, through-space, dipole-dipole coupling mechanism. Its efficiency is strongly dependent on the spectral overlap between the emission spectrum of the donor (the Alq3 moiety) and the absorption spectrum of the acceptor (the lanthanide ion), and it decreases with the sixth power of the distance between them. oaepublish.comnih.gov

Dexter Energy Transfer: This is a short-range, electron-exchange mechanism that requires orbital overlap between the donor and acceptor. libretexts.orgnih.gov Its efficiency decays exponentially with the distance between the donor and acceptor. libretexts.org

Supramolecular Chemistry of Aluminium tri(quinolin-8-olate) Adducts

The field of supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules, offers a powerful strategy for tailoring the properties of Aluminium tri(quinolin-8-olate) (Alq3). The assembly of Alq3 into larger architectures through non-covalent interactions can significantly modify its photophysical and material characteristics. This self-assembly is primarily governed by subtle, non-covalent forces such as hydrogen bonding and π-π stacking, leading to the formation of ordered structures, or adducts, with properties distinct from the individual Alq3 molecule.

The quinoline ligands of Alq3 are rich in aromatic π-systems, making them prime candidates for engaging in π-π stacking and C-H···π interactions. These interactions are fundamental to the molecular packing of Alq3 in the solid state and influence its electronic properties. researchgate.netresearchgate.net The way Alq3 molecules arrange with respect to one another dictates the degree of intermolecular orbital overlap, which in turn affects the material's luminescence. acs.org

In different crystalline polymorphs of Alq3, the packing arrangement and the distances between adjacent molecules vary, leading to different photoluminescent behaviors. acs.org For instance, the α- and β-phases of Alq3 consist of the meridional (mer) isomer and exhibit different molecular packing, with inter-ligand spacings in the range of 3.5–3.9 Å. acs.org The correlation is clear: denser crystal packing with shorter intermolecular contacts results in a red-shift of the fluorescence spectrum. acs.org This is a direct consequence of the stronger dispersive and dipolar interactions and greater π-π orbital overlap in more compact structures. acs.org

The discovery of a blue-luminescent δ-phase of Alq3 further underscores the importance of supramolecular arrangement. This phase is composed of the facial (fac) isomer, and its distinct blue emission is attributed not only to the different molecular geometry of the isomer but also to the weaker overlap of the π-orbitals between neighboring molecules in the crystal lattice. nih.gov This demonstrates that controlling the supramolecular assembly can tune the emission color of the material.

Beyond self-assembly, Alq3 can act as a building block in more complex supramolecular systems, such as host-guest assemblies. The aromatic quinoline rings can potentially be encapsulated within the hydrophobic cavities of macrocyclic hosts like cyclodextrins. rsc.orgnih.govoaepublish.com Such host-guest inclusion can alter the solubility, stability, and photophysical properties of Alq3. While specific Alq3-cyclodextrin adducts are a developing area of research, the principles of host-guest chemistry suggest a viable pathway for creating new functional materials. frontiersin.orgmdpi.com By encapsulating the Alq3 molecule, a host could insulate it from quenching effects, potentially enhancing its quantum yield, or alter its emission properties by modifying the local dielectric environment.

Another significant area is the formation of adducts with other metal complexes. Research has shown that Alq3 can react with lanthanide complexes to form heterometallic structures. These adducts bring the Alq3 unit into close proximity with another metallic center, opening avenues for energy transfer processes and the creation of materials with multimodal or enhanced luminescent properties.

The table below summarizes key intermolecular interactions and their effects on the properties of Alq3 as found in various studies.

Interaction TypeSystem/PolymorphIntermolecular Distance (Å)Effect on Photophysical Properties
π-π Stacking α-Alq3 & β-Alq33.5 - 3.9Red-shift in fluorescence with shorter distances/denser packing. acs.org
C-H···π Interactions α-Alq3 Crystals-Stabilize the crystal packing of homochiral stacks. researchgate.net
Weaker π-Orbital Overlap δ-Alq3 (fac-isomer)-Contributes to a significant blue-shift in luminescence compared to α and β phases. nih.gov
Guest Doping Alq3 doped with Silver (Ag) nanoparticles-Enhanced photoluminescence intensity (approx. 2x stronger) due to surface plasmon resonance. nih.gov

The following table details the photophysical properties of a modified Alq3 derivative compared to the parent compound, illustrating how changes that influence supramolecular interactions can tailor properties.

CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Relative Quantum Yield (Φ_PL)
Aluminium tri(quinolin-8-olate) (Alq3) 387 nm522 nm1.00
Aluminium tris(4-morpholinyl-8-hydroxyquinoline) 375 nm489 nm2.02
Table data sourced from reference researchgate.net.

Frontier Research Directions and Methodological Advancements

In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of Aluminium tri(quinolin-8-olate) (Alq3) during device operation or under environmental stress is crucial for improving its performance and stability. In-situ characterization techniques, which monitor material properties in real-time within their operational environment, are indispensable tools for this purpose.

Researchers employ a suite of in-situ methods to probe the dynamic processes of Alq3. For instance, the degradation of Alq3 films upon exposure to air has been studied by continuously monitoring their photoluminescence (PL) intensity. A gradual decrease in PL intensity over hundreds of hours indicates an ongoing degradation process. arxiv.org Complementary techniques like Raman spectroscopy can be used to detect the formation of degradation products, such as 8-hydroxyquinoline (B1678124) (8-Hq), in real-time. arxiv.org

Furthermore, two-dimensional exchange Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the intrinsic molecular dynamics of Alq3. soton.ac.uk This powerful technique allows for the observation of ligand exchange processes, providing fundamental insights into the molecule's internal motions and stability. soton.ac.uk Understanding these intrinsic dynamics is foundational for comprehending how the material behaves during processing and long-term operation in organic light-emitting diode (OLED) devices. soton.ac.uk

These in-situ approaches provide a direct window into the time-dependent evolution of Alq3, moving beyond static, post-mortem analyses to reveal the mechanisms of degradation and molecular dynamics as they occur.

Advanced Spectroscopic Probes for Excited State Dynamics

The optoelectronic properties of Alq3 are governed by the complex dynamics of its electronic excited states. Advanced spectroscopic techniques with high time resolution are essential for mapping the intricate pathways of energy relaxation, conversion, and transfer that follow photoexcitation.

Transient absorption (TA) spectroscopy is a primary tool for investigating these ultrafast processes. Studies using TA have successfully characterized the generation and decay of triplet excitons in Alq3 thin films. nih.gov By analyzing the TA spectra, researchers can distinguish between singlet and triplet excited states and quantify processes like exciton (B1674681) annihilation, which dominates under high-intensity excitation conditions. nih.gov Such studies have estimated annihilation rate constants, providing critical data for device modeling. nih.gov

Time-resolved photoluminescence techniques, including the use of phosphoroscopes, allow for the differentiation between various emissive states. In Alq3, these methods have been used to identify not only prompt fluorescence but also a delayed fluorescence and a distinct phosphorescence band. researchgate.net Measuring the lifetimes of these emissions provides direct information about the decay rates of the corresponding excited states. researchgate.net

The table below summarizes key advanced spectroscopic techniques and their applications in studying the excited-state dynamics of Alq3.

Spectroscopic TechniqueInformation ObtainedKey Findings for Alq3
Transient Absorption (TA) Spectroscopy Characterization of excited state absorption (singlet and triplet excitons), observation of exciton generation and decay pathways. nih.govIdentification of singlet and triplet exciton absorption spectra; quantification of exciton annihilation rates under high-density excitation. nih.gov
Time-Resolved Photoluminescence (TRPL) Measurement of fluorescence and phosphorescence lifetimes, identification of different emissive states (e.g., delayed fluorescence). researchgate.netObservation of prompt fluorescence, delayed fluorescence, and phosphorescence, with distinct lifetimes, revealing multiple decay pathways. researchgate.net
Time-Resolved Electron Paramagnetic Resonance (TREPR) Characterization of triplet state properties, including zero-field splitting (ZFS) and spin-lattice relaxation. unipd.itProvides detailed information on the electronic structure and environment of the triplet excitons. unipd.it
Electron Nuclear Double Resonance (ENDOR) Probing of hyperfine interactions between the electron spin of the triplet state and nuclear spins of surrounding atoms. unipd.itOffers a sensitive probe of the spin density distribution within the molecule, mapping the triplet state wavefunction. unipd.it

These sophisticated spectroscopic tools are crucial for building a comprehensive picture of the photophysics of Alq3, which is essential for designing more efficient and stable optoelectronic devices.

Artificial Intelligence and Machine Learning in Aluminium tri(quinolin-8-olate) Material Discovery and Design

The traditional "Edisonian" or trial-and-error approach to materials discovery is often slow and resource-intensive. researchgate.netarxiv.org The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this paradigm by enabling data-driven design and accelerated discovery of new materials. nih.gov While still an emerging area for Alq3 specifically, the application of ML to related materials like aluminum alloys demonstrates a powerful framework for future research. researchgate.netresearchgate.net

The core idea is to leverage the vast amount of existing experimental and computational data to build predictive models. nih.gov The typical workflow involves:

Data Compilation: Gathering a large dataset of Alq3 derivatives and related organic molecules, including their chemical structures and measured properties (e.g., emission wavelength, quantum yield, charge mobility, stability).

Feature Engineering: Translating the chemical structures into numerical descriptors (features) that an ML model can understand.

Model Training: Using ML algorithms to learn the complex relationships between the molecular features and the material's properties. arxiv.org

Predictive Screening and Design: Employing the trained model to rapidly predict the properties of a vast library of virtual or yet-to-be-synthesized Alq3-based molecules. This can be coupled with optimization algorithms to propose new molecular structures with specific, desired target properties. sciencedaily.com

This data-driven approach can significantly accelerate the identification of promising new candidate materials for OLEDs and other organic electronic applications, guiding synthetic chemists to focus on the most promising structures and reducing the number of costly and time-consuming experiments. researchgate.netsciencedaily.com

Integration of Aluminium tri(quinolin-8-olate) in Hybrid Organic-Inorganic Systems

Creating hybrid materials by combining organic molecules like Alq3 with inorganic components offers a powerful strategy to develop new functionalities that surpass those of the individual constituents. The integration of Alq3 into hybrid systems is being explored to enhance charge transport, improve stability, and create novel optoelectronic properties.

A notable example is the development of hybrid films based on Alq3 doped with tetracyanoquinodimethane (TCNQ) and embedded within a polypyrrole (Ppy) matrix. nih.gov In this system, Alq3-TCNQ acts as an organic semiconductor. The interaction between Alq3 (the donor) and TCNQ (the acceptor) facilitates charge transfer, a crucial step in photoconductivity. nih.gov The polypyrrole matrix serves multiple roles: it provides a conductive network, offers excellent environmental stability, and creates a high surface area of contact between the components, which promotes the efficient separation of light-induced excitons. nih.gov

Characterization of these hybrid films using techniques like infrared (IR) and UV-Vis absorption spectroscopy confirms the integrity of the components and reveals new electronic transitions, such as charge-transfer bands, that are characteristic of the hybrid system. nih.gov This research opens pathways for using Alq3-based hybrids in applications like photoconductors and photovoltaics, where the synergy between the organic and inorganic components is key to device performance. nih.gov

Fundamental Studies on Environmental Stability and Degradation Mechanisms (excluding adverse effects)

The operational lifetime and performance of devices incorporating Alq3 are intrinsically linked to the material's stability. Understanding the fundamental mechanisms of its degradation is critical for developing strategies to mitigate these processes. Research has identified two primary pathways for Alq3 degradation.

The first pathway involves interaction with the ambient environment, particularly moisture. arxiv.org A proposed mechanism suggests that water facilitates a hydrolysis reaction, leading to a ligand-exchange where a quinolinate ligand is replaced by a hydroxyl group, forming Alq2OH and releasing a free 8-hydroxyquinoline (8-Hq) molecule. arxiv.org This free 8-Hq can then undergo oxidation to form a non-emissive polymeric material, which acts as an efficient luminescence quencher. arxiv.org Despite this, studies have also shown that Alq3 thin films can act as a relatively good barrier, protecting underlying layers from rapid permeation by oxygen and water. arxiv.org

The second major degradation pathway is driven by the electrical operation within a device. It has been found that the injection of holes into the Alq3 layer is a primary cause of device degradation. researchgate.net The resulting cationic Alq3 species (Alq3+) are chemically unstable. researchgate.net Their subsequent degradation creates products that quench fluorescence, leading to a decrease in the device's light output and efficiency over time. researchgate.net This is supported by observations that the photoluminescence quantum efficiency of Alq3 decreases significantly after prolonged hole current flow. researchgate.net

Theoretical Predictions of Novel Isomers and Polymorphs

Aluminium tri(quinolin-8-olate) can exist in different structural forms, which significantly influence its material properties. These forms include geometric isomers and crystalline polymorphs. wikipedia.org The Alq3 molecule has two main isomers: meridional (mer), where the three nitrogen atoms are arranged around a meridian of the central aluminum ion, and facial (fac), where the three nitrogen atoms are on one face of the octahedron. wikipedia.orgresearchgate.net The meridional isomer is generally considered to be thermodynamically more stable. nih.gov

In the solid state, Alq3 can crystallize into various polymorphs, such as the α, β, and δ phases, each with a distinct crystal structure and, consequently, different physical properties. wikipedia.orgresearchgate.netsoton.ac.uk For example, the δ-phase is noted for its blue luminescence. wikipedia.org

Theoretical methods, particularly Density Functional Theory (DFT), play a crucial role in this area. DFT calculations are used to study the energetics of isomerization and predict the relative stability of different isomers and polymorphs. nih.gov For instance, theoretical studies have investigated the meridional-facial isomerization process, providing a rationale for how specific reaction conditions can favor the synthesis of the thermodynamically less stable facial isomer. nih.gov These theoretical predictions are vital for guiding experimental efforts to synthesize novel polymorphs with tailored properties. The combination of theoretical prediction and experimental validation, using techniques like X-ray diffraction and solid-state NMR, has been successful in identifying and characterizing new crystalline phases of Alq3. researchgate.netsoton.ac.uk

Exploration of Catalytic Applications

While Alq3 is overwhelmingly recognized for its role in organic electronics, the broader class of organometallic compounds, including organo-aluminium complexes, is known for its utility in catalysis. americanelements.com The exploration of Alq3 and its derivatives in catalytic applications represents a nascent but intriguing research direction.

The primary interest in this area often involves using Alq3 as a stable and convenient precursor to create more complex catalytic systems. For example, heterobimetallic complexes, which contain both aluminum and a lanthanide (Ln) metal, are known to be relevant for catalysis. nih.gov The stable [Alq3] complex can be used as a starting material or a ligand platform to build these more elaborate heterometallic structures. nih.gov

Although direct catalytic applications of the Alq3 molecule itself are not widely reported, its chemical nature as a stable organometallic complex with a central metal ion makes it a candidate for exploration in various catalytic reactions. Its role as a precursor for heterometallic catalysts and the general catalytic potential of organometallics suggest that this could be a fruitful area for future investigation. nih.govamericanelements.com

Q & A

Basic: What are the standard synthetic routes for Aluminium tri(quinolin-8-olate), and how are the products characterized?

Answer:
The synthesis typically involves chelation of aluminium ions with quinolin-8-olate ligands. A common method reacts aluminium salts (e.g., AlCl₃) with 8-hydroxyquinoline in a basic aqueous or alcoholic medium . For characterization:

  • X-ray diffraction (XRD) is used to confirm the octahedral coordination geometry of the Al³⁺ center, as demonstrated in crystal structures of analogous metal-quinolin-8-olate complexes .
  • Spectroscopic techniques (FT-IR, UV-Vis) validate ligand bonding: IR shows shifts in O–H and C=N stretches upon chelation, while UV-Vis confirms π→π* transitions in the quinoline backbone .
  • Elemental analysis ensures stoichiometric purity (C, H, N content).

Advanced: How can researchers optimize the photophysical properties of Aluminium tri(quinolin-8-olate) for optoelectronic applications?

Answer:
Key strategies include:

  • Ligand functionalization : Introducing electron-withdrawing/donating groups (e.g., –CF₃, –OCH₃) to modulate HOMO-LUMO gaps. For example, fluorinated derivatives enhance electron mobility in OLEDs .
  • Doping with lanthanides : Substituting Al³⁺ with Eu³⁺ or Tb³⁺ creates near-infrared emitters for biomedical imaging, leveraging the ligand's antenna effect .
  • Crystallinity control : Annealing thin films at 150–200°C improves morphology, reducing non-radiative recombination losses .

Advanced: How should researchers address contradictions in reported fluorescence quantum yields (Φ) of Aluminium tri(quinolin-8-olate)?

Answer:
Discrepancies in Φ values (e.g., 32% vs. 45%) arise from:

  • Sample purity : Trace solvents or unreacted ligands quench fluorescence. Mitigate via repeated recrystallization and TGA-DSC analysis to confirm thermal stability .
  • Measurement conditions : Use degassed solvents to avoid O₂ quenching and standardize excitation wavelengths (e.g., 370 nm) .
  • Crystallographic defects : XRD and TEM can identify amorphous regions that reduce Φ. Reproducible thin-film deposition (e.g., vacuum sublimation) is critical .

Basic: What safety protocols are essential when handling Aluminium tri(quinolin-8-olate) in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of quinolin-8-olate vapors .
  • Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What computational methods aid in predicting the coordination behavior of Aluminium tri(quinolin-8-olate) derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates binding energies of substituted ligands (e.g., –CH₃, –NO₂) to Al³⁺, guiding synthetic feasibility .
  • Molecular Dynamics (MD) : Simulates thin-film morphology for OLED applications, correlating packing density with charge transport efficiency .
  • TD-DFT : Models excited-state transitions to predict absorption/emission spectra, validated against experimental UV-Vis and fluorescence data .

Advanced: How does the choice of analytical method impact the detection of aluminium impurities in quinolin-8-olate complexes?

Answer:

  • Spectrophotometry (ligand exchange with Cu²⁺): Sensitive to 0.1–10 ppm Al³⁺ but prone to interference from Fe³⁺ .
  • HPLC with fluorescence detection : Offers higher specificity (detection limit: 0.25 ppb) by pre-forming the Al-quinolin-8-olate complex in solution. Use excitation/emission at 370/504 nm .
  • ICP-MS : Provides ultra-trace detection (<0.01 ppb) but requires acid digestion, risking ligand decomposition .

Basic: What are the key challenges in resolving crystal structures of Aluminium tri(quinolin-8-olate) derivatives using X-ray crystallography?

Answer:

  • Disorder in ligand moieties : Common in bulky substituents. Mitigate by collecting data at low temperatures (100 K) and refining with SHELXL’s PART instructions .
  • Twinning : Use the HKLF 5 format in SHELX for twin-law refinement .
  • Weak diffraction : Synchrotron radiation improves data quality for low-symmetry crystals .

Advanced: How do substituents on the quinoline ring influence the electrochemical stability of Aluminium tri(quinolin-8-olate) in battery applications?

Answer:

  • Electron-withdrawing groups (e.g., –NO₂): Stabilize the LUMO, enhancing redox reversibility in Li-ion batteries. Cyclic voltammetry shows ΔEp < 60 mV for –CF₃ derivatives .
  • Steric hindrance : Bulky groups (e.g., –C₆H₅) reduce aggregation, improving cycle life. TEM confirms uniform nanoparticle dispersion .

Basic: What in vitro assays are suitable for evaluating the biocompatibility of Aluminium tri(quinolin-8-olate) derivatives?

Answer:

  • MTT assay : Measures cytotoxicity in HEK-293 or HeLa cells (IC₅₀ > 100 µM indicates low toxicity) .
  • Reactive Oxygen Species (ROS) detection : Use DCFH-DA probes to assess oxidative stress induction .
  • Hemolysis assay : Incubate with erythrocytes; <5% hemolysis at 1 mg/mL is acceptable for biomedical use .

Advanced: What strategies improve the hydrolytic stability of Aluminium tri(quinolin-8-olate) in aqueous environments?

Answer:

  • Hydrophobic coating : Encapsulate nanoparticles with PEG-PLGA, increasing half-life in PBS from 2 h to 48 h .
  • Ligand crosslinking : Introduce disulfide bonds between quinolin-8-olate units, confirmed by Raman spectroscopy .
  • pH buffering : Maintain solutions at pH 6–8 to prevent Al³⁺ hydrolysis, monitored via potentiometric titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.